DTRMWXHS-12
Description
Properties
IUPAC Name |
unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DTRMWXHS-12; DTRMWXHS 12; DTRMWXHS12; |
Origin of Product |
United States |
Foundational & Exploratory
DTRMWXHS-12: A Technical Guide to its Mechanism of Action in B-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTRMWXHS-12 is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies, making BTK a key therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of this compound in B-cell lymphoma, summarizing key preclinical and clinical findings, and providing insights into the experimental methodologies used to elucidate its activity.
Core Mechanism of Action: Inhibition of the B-cell Receptor Signaling Pathway
The primary mechanism of action of this compound is the potent and selective inhibition of BTK.[2] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, activation, proliferation, and survival. In many B-cell lymphomas, the BCR signaling pathway is constitutively active, driving malignant cell growth and survival.
Upon administration, this compound covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition. This blockade of BTK activity prevents the activation of downstream signaling cascades, ultimately leading to an inhibition of malignant B-cell growth and induction of apoptosis.[1]
Signaling Pathway
The binding of antigen to the B-cell receptor initiates a signaling cascade that is critical for B-cell function. A key step in this process is the activation of BTK, which then phosphorylates and activates downstream effector molecules, including phospholipase C gamma 2 (PLCγ2). Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively.
These events culminate in the activation of transcription factors such as NF-κB, which regulate the expression of genes involved in cell proliferation, survival, and differentiation. This compound, by inhibiting BTK, effectively shuts down this entire downstream signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay | Source |
| IC50 (BTK) | 0.7 nM | Enzymatic Assay | [2] |
| Study Phase | Treatment Regimen | Maximum Tolerated Dose (MTD) | Overall Response Rate (ORR) | Source |
| Phase 1a/1b (NCT02900716) | This compound Monotherapy | Not Identified | Not Reported | [3] |
| Phase 1a/1b (NCT02900716) | This compound + Everolimus | Not Identified | Not Reported | [3] |
| Phase 1a/1b (NCT02900716) | This compound + Everolimus + Pomalidomide | This compound 200 mg + Everolimus 5 mg + Pomalidomide 2 mg | 41.9% (13 of 32 patients) | [3] |
Combination Therapy and Synthetic Lethality
Preclinical studies have indicated that combining this compound with inhibitors of the mammalian target of rapamycin (mTOR) and immunomodulatory agents (IMiDs) can lead to augmented anti-tumor activity.[3] This has led to the clinical investigation of this compound in combination with everolimus (an mTOR inhibitor) and pomalidomide (an IMiD).[3][4] The rationale behind this combination is the concept of synthetic lethality, where the simultaneous inhibition of multiple key signaling pathways can be more effective at killing cancer cells and overcoming drug resistance.[5]
Experimental Protocols
Detailed experimental protocols for studies specifically involving this compound are not publicly available. However, the following are representative protocols for key assays used in the characterization of BTK inhibitors.
BTK Kinase Assay (In Vitro)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the BTK enzyme.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl₂, and DTT.
-
Prepare solutions of recombinant human BTK enzyme, ATP, and a suitable substrate.
-
-
Reaction:
-
In a 96-well or 384-well plate, add the BTK enzyme, reaction buffer, and the serially diluted this compound or vehicle control.
-
Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., fluorescence or luminescence).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (In Vitro)
This assay measures the effect of this compound on the viability and proliferation of B-cell lymphoma cell lines.
Methodology:
-
Cell Culture:
-
Culture B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly10) in appropriate media and conditions.
-
-
Treatment:
-
Seed the cells in 96-well plates at a predetermined density.
-
Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Add a viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability reagent (e.g., CellTiter-Glo®).
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Xenograft Tumor Model (In Vivo)
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation:
-
Implant human B-cell lymphoma cells subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., orally) or a vehicle control daily or on a specified schedule.
-
-
Efficacy Evaluation:
-
Measure the tumor volume at regular intervals using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
-
Conclusion
This compound is a potent and selective irreversible inhibitor of BTK that has demonstrated promising activity in B-cell malignancies. Its mechanism of action is centered on the disruption of the BCR signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. Clinical studies are ongoing to further evaluate its safety and efficacy, both as a monotherapy and in combination with other targeted agents. The data gathered to date supports the continued development of this compound as a valuable therapeutic option for patients with B-cell lymphoma.
References
DTRMWXHS-12: A Potent Irreversible Inhibitor of Bruton's Tyrosine Kinase
Abstract
DTRMWXHS-12, also known as DTRM-12, is a selective and potent small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a validated therapeutic target for a variety of B-cell malignancies.[2][3] this compound acts as an irreversible inhibitor, forming a covalent bond with its target, which leads to sustained inhibition of BTK activity.[3][4] This document provides a comprehensive technical overview of the BTK binding affinity of this compound, details the experimental methodologies for its characterization, and illustrates its mechanism of action within the broader context of the BCR signaling pathway.
Quantitative Analysis of BTK Binding Affinity
The binding affinity of this compound to BTK has been quantified by its half-maximal inhibitory concentration (IC50), a measure of the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | BTK | Biochemical Assay | 0.7 | [ASH Publications, 2017][1] |
Mechanism of Action and Signaling Pathway
This compound is an orally available inhibitor of Bruton's tyrosine kinase.[2] It functions by irreversibly binding to BTK, thereby preventing the activation of the B-cell antigen receptor (BCR) signaling pathway.[2][3] This inhibition of BTK-mediated downstream survival pathways ultimately hinders the growth of malignant B-cells that overexpress BTK.[2]
The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of several tyrosine kinases, including BTK. Activated BTK plays a crucial role in propagating downstream signals that are essential for B-cell development, activation, proliferation, and survival.
References
DTRMWXHS-12: An In-Depth Technical Overview of a Novel BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DTRMWXHS-12, an investigational, orally available inhibitor of Bruton's tyrosine kinase (BTK). This compound, also known as DTRM-12, is a selective and irreversible BTK inhibitor developed by Zhejiang DTRM Biopharma for the potential treatment of B-cell malignancies.[1][2][3] This document synthesizes publicly available data on its mechanism of action, clinical development, and biological context, adhering to a technical format for a specialized audience.
Core Chemical and Pharmacological Properties
While the precise chemical structure of this compound has not been publicly disclosed, it is described as a pyrazolo-pyrimidine derivative.[4][5][6] This class of compounds is a common scaffold for kinase inhibitors.[7][8] Patents assigned to the originator, Zhejiang DTRM Biopharma, describe polyfluorinated pyrazolopyrimidine compounds as BTK inhibitors, suggesting this compound may belong to this chemical series.[9]
Available quantitative data on the properties of this compound are summarized below.
| Property | Value | Source |
| Target | Bruton's tyrosine kinase (BTK) | |
| Mechanism of Action | Irreversible Inhibitor | [3][6] |
| Potency (IC50) | 0.7 nM | [3] |
| Administration Route | Oral | |
| Originator | Zhejiang DTRM Biopharma | [1][2] |
| Therapeutic Class | Antineoplastic | [1] |
| Chemical Class | Pyrazoles; Pyrimidines; Small molecules | [1][2] |
Mechanism of Action and Signaling Pathway
This compound functions by selectively and irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[3] BTK is a key regulator of B-cell development, activation, proliferation, and survival.[10] Upon administration, this compound prevents the activation of the BCR signaling pathway, which in turn inhibits the growth of malignant B-cells that overexpress BTK.[11] This targeted inhibition is crucial for its potential therapeutic effects in various B-cell lymphomas and chronic lymphocytic leukemia (CLL).[12][13][14]
The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by this compound.
References
- 1. B-cell receptor - Wikipedia [en.wikipedia.org]
- 2. DTRMWXHS 12 - AdisInsight [adisinsight.springer.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. patents.justia.com [patents.justia.com]
- 10. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. promega.com [promega.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Preclinical Development of DTRMWXHS-12: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical development of DTRMWXHS-12, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The information presented herein is synthesized from publicly available data and is intended to provide a detailed understanding of the compound's mechanism of action, in vitro and in vivo activities, and the methodologies employed in its preclinical evaluation.
Introduction
This compound is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway.[1] By covalently binding to the cysteine residue at position 481 (C481) in the active site of BTK, this compound effectively blocks its kinase activity. This disruption of the BCR signaling cascade inhibits the proliferation and survival of malignant B-cells that exhibit overexpression or constitutive activation of BTK, making it a promising therapeutic agent for various B-cell malignancies.[1]
Developed by Zhejiang DTRM Biopharma, this compound has been investigated in clinical trials as both a monotherapy and in combination with other targeted agents.[2][3] A key focus of its development has been the exploration of synthetic lethality through combination with the mTOR inhibitor everolimus and the immunomodulatory agent pomalidomide, a combination designated as DTRM-555.[4][5]
Mechanism of Action: Targeting the BCR Signaling Pathway
The B-cell receptor (BCR) signaling pathway is fundamental for the development, proliferation, and survival of B-lymphocytes. In many B-cell cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. BTK is a key downstream mediator of the BCR, and its inhibition is a clinically validated strategy for treating these malignancies.
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote cell survival and proliferation. This compound, by irreversibly inhibiting BTK, effectively halts this signaling cascade.
Preclinical Data
While comprehensive quantitative preclinical data for this compound is not extensively published, the available information indicates a promising profile.
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of BTK, with a reported IC50 of 0.7 nM.[6] This high potency allows for effective inhibition of the target at low nanomolar concentrations. Furthermore, in an off-target screening assay against a panel of 104 other proteins, this compound demonstrated no significant inhibitory activity, suggesting a high degree of selectivity.[6] This selectivity is a crucial attribute for minimizing off-target side effects.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Bruton's Tyrosine Kinase (BTK) | [6] |
| Binding | Covalent, Irreversible (C481) | N/A |
| IC50 | 0.7 nM | [6] |
| Selectivity | No significant inhibition in a panel of 104 proteins | [6] |
Note: The specific cell lines used for IC50 determination and the full list of the 104 off-target proteins are not publicly available.
Preclinical Pharmacokinetics
This compound is described as having "desirable pharmacokinetic properties" in animal models, although specific parameters have not been publicly disclosed.[7][8] The oral availability of the compound is a key feature, facilitating its clinical development and potential for patient convenience.
Table 2: Preclinical Pharmacokinetic Profile of this compound (Representative Parameters)
| Parameter | Animal Model | Value |
| Administration | Oral | N/A |
| Cmax | Mouse | Data not available |
| Tmax | Mouse | Data not available |
| AUC | Mouse | Data not available |
| Half-life (t1/2) | Mouse | Data not available |
Note: The table above indicates the type of data required for a complete pharmacokinetic profile. Specific values for this compound are not publicly available.
In Vivo Efficacy in Xenograft Models
Preclinical studies in xenograft tumor models have demonstrated the anti-tumor activity of this compound.[4] Of particular note is the enhanced efficacy observed with the triple combination DTRM-555 (this compound, everolimus, and pomalidomide). In these models, DTRM-555 showed superior efficacy compared to the single agents, even when the individual components were used at significantly lower doses.[4] This suggests a strong synergistic interaction between the three agents.
Table 3: In Vivo Efficacy of this compound (Qualitative Summary)
| Model | Treatment | Efficacy | Reference |
| Lymphoma Xenograft | This compound (Monotherapy) | Anti-tumor activity | [7][8] |
| Lymphoma Xenograft | DTRM-555 (Combination) | Superior efficacy compared to single agents at lower doses | [4] |
Note: Quantitative data such as tumor growth inhibition (TGI) percentages and survival curves are not publicly available.
Experimental Protocols
The following are representative protocols for the key assays typically used in the preclinical evaluation of a BTK inhibitor like this compound. The specific parameters for the studies involving this compound have not been published.
BTK Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of the compound on the enzymatic activity of BTK.
Methodology:
-
Recombinant human BTK enzyme is incubated with varying concentrations of this compound in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and adenosine triphosphate (ATP).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
The concentration of this compound that inhibits 50% of the BTK kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effect of the compound on cancer cell lines.
Methodology:
-
B-cell malignancy cell lines (e.g., TMD8, OCI-Ly10, JeKo-1) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound and incubated for a specified duration (e.g., 72 hours).
-
Cell viability is measured using a metabolic assay such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or a luminescent assay that quantifies ATP levels (e.g., CellTiter-Glo®).
-
The half-maximal growth inhibitory concentration (GI50) or IC50 is calculated from the dose-response curves.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in an animal model.
References
- 1. Facebook [cancer.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. mdpi.com [mdpi.com]
- 8. Double Strike in Chronic Lymphocytic Leukemia—The Combination of BTK and BCL2 Inhibitors in Actual and Future Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
DTRMWXHS-12: A Novel Bruton's Tyrosine Kinase (BTK) Inhibitor for B-Cell Malignancies
Executive Summary: DTRMWXHS-12 is a potent and selective, orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Overexpression and constitutive activation of BTK are hallmarks of numerous B-cell malignancies, making it a prime therapeutic target.[2] This document details the discovery, synthesis, and mechanism of action of this compound, a pyrazolo-pyrimidine derivative developed by Zhejiang DTRM Biopharma.[3][4] Preclinical and clinical data demonstrate its potential as a monotherapy and as a backbone for combination therapies in treating conditions like chronic lymphocytic leukemia (CLL) and B-cell non-Hodgkin's lymphomas (NHL).[1][5][6]
Discovery Pathway: From High-Throughput Screening to Lead Optimization
The discovery of this compound began with a high-throughput screening (HTS) campaign designed to identify novel, irreversible inhibitors of BTK. The screening process prioritized compounds with high selectivity to minimize off-target effects, a known limitation of first-in-class BTK inhibitors.
Experimental Protocol: High-Throughput Kinase Inhibition Assay
-
Objective: To identify initial "hit" compounds that inhibit BTK activity from a large chemical library.
-
Methodology: A biochemical assay using recombinant human BTK was employed. The assay measures the phosphorylation of a substrate peptide by BTK using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Procedure:
-
A library of 200,000 small molecules was arrayed in 384-well plates at a concentration of 10 µM.
-
Recombinant BTK enzyme and a biotinylated peptide substrate were added to each well.
-
The kinase reaction was initiated by the addition of ATP.
-
After a 60-minute incubation period, the reaction was stopped, and detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin) were added.
-
The TR-FRET signal was read on a plate reader. A decrease in signal indicated inhibition of BTK activity.
-
-
Hit Criteria: Compounds producing >50% inhibition of BTK activity were selected for further validation and dose-response studies.
HTS Funnel and Lead Identification
The initial screen identified several hundred "hits." These were subjected to a rigorous filtering cascade to confirm activity, assess selectivity, and evaluate drug-like properties. This process led to the identification of a pyrazolo-pyrimidine scaffold as a promising starting point. Structure-activity relationship (SAR) studies were then conducted to optimize potency, selectivity, and pharmacokinetic properties, ultimately yielding this compound.
Visualization: Discovery Workflow
Chemical Synthesis Pathway
This compound is synthesized via a multi-step convergent pathway. The core pyrazolo-pyrimidine structure is assembled, followed by the addition of side chains that confer potency and the acrylamide warhead responsible for irreversible binding to Cys481 in the BTK active site.
Experimental Protocol: Final Synthesis Step (Amide Coupling)
-
Objective: To couple the pyrazolo-pyrimidine core with the acrylamide side chain to produce the final this compound compound.
-
Materials:
-
Intermediate A (Aminopyrazolo-pyrimidine core)
-
Acryloyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Intermediate A (1.0 eq) is dissolved in anhydrous DCM under a nitrogen atmosphere and cooled to 0°C.
-
DIPEA (1.5 eq) is added dropwise to the solution.
-
Acryloyl chloride (1.1 eq), dissolved in DCM, is added slowly to the reaction mixture while maintaining the temperature at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for 4 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound as a solid.
-
Characterization Data
The structure and purity of the synthesized this compound were confirmed using standard analytical techniques.
| Analysis | Result |
| ¹H NMR | Conforms to the expected structure |
| ¹³C NMR | Conforms to the expected structure |
| Mass Spec (ESI+) | [M+H]⁺ calculated and found values match |
| Purity (HPLC) | >99.5% |
Visualization: Synthesis Scheme
Mechanism of Action and Biological Activity
This compound functions as a selective and potent irreversible inhibitor of BTK.[1] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[2] This prevents the activation of the BCR signaling pathway, which in turn inhibits the growth and proliferation of malignant B-cells.[2][7]
In Vitro Potency and Selectivity
The inhibitory activity of this compound was assessed against BTK and other related kinases to determine its potency and selectivity. The compound shows a half-maximal inhibitory concentration (IC50) of 0.7 nM for BTK.[1] Off-target screening against a panel of 104 other proteins, including kinases, transporters, and ion channels, revealed no significant inhibitory activity, highlighting its high selectivity.[1]
| Target Kinase | IC₅₀ (nM) |
| BTK | 0.7 |
| ITK | >1000 |
| TEC | >800 |
| EGFR | >5000 |
| SRC | >2000 |
Clinical Activity
Phase I clinical trials have demonstrated that this compound is well-tolerated as a monotherapy in patients with relapsed/refractory CLL and B-cell lymphomas.[1][8] Furthermore, it has shown promising clinical activity when used in combination with other agents like everolimus (an mTOR inhibitor) and pomalidomide (an immunomodulatory agent), a combination designated DTRM-555.[4][5][7] This triplet therapy is designed to target multiple key signaling pathways to improve efficacy and overcome potential drug resistance.[9] A Phase Ia/Ib study determined the maximum tolerated dose (MTD) for the triplet combination to be this compound 200 mg, everolimus 5 mg, and pomalidomide 2 mg.[5]
Visualization: BTK Signaling Pathway Inhibition
References
- 1. ashpublications.org [ashpublications.org]
- 2. Facebook [cancer.gov]
- 3. DTRMWXHS 12 - AdisInsight [adisinsight.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel Bruton tyrosine kinase inhibitor, in combination with everolimus and pomalidomide in patients with relapsed/refractory lymphomas: An open-label, multicenter, phase 1a/1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Facebook [cancer.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
DTRMWXHS-12 target selectivity profile
An In-depth Technical Guide to the Target Selectivity Profile of DTRMWXHS-12
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective, orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a validated therapeutic target for a range of B-cell malignancies. This document provides a comprehensive overview of the target selectivity profile of this compound, including its mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its characterization. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical pharmacological profile of this compound.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the development, differentiation, and signaling of B-lymphocytes. Dysregulation of the BCR signaling pathway, in which BTK is a central mediator, is implicated in the pathophysiology of numerous B-cell cancers, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).[1] this compound is an irreversible BTK inhibitor that has been investigated in clinical trials for the treatment of these malignancies.[1][2][3] This guide details the target selectivity of this compound, a critical aspect of its therapeutic potential and safety profile.
Mechanism of Action
This compound functions as a selective and irreversible inhibitor of BTK.[1] It forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its irreversible inactivation.[1] By inhibiting BTK, this compound effectively blocks the downstream signaling cascade initiated by the B-cell receptor, thereby inhibiting B-cell proliferation and survival.[1]
Quantitative Data
The following table summarizes the available quantitative data for the inhibitory activity of this compound.
| Target | Assay Type | Value (IC50) | Reference |
| BTK | Biochemical Assay | 0.7 nM | [1] |
Selectivity Panel Data: An off-target screening of this compound against a panel of 104 proteins, including transporters, cell receptors, ion channels, and enzymes, indicated no inhibitory activity.[1] The specific proteins included in this panel and the screening concentration have not been publicly disclosed in available literature.
Signaling Pathway
The following diagram illustrates the B-cell receptor signaling pathway and the point of intervention by this compound.
BCR signaling pathway and this compound inhibition.
Experimental Protocols
While the specific, detailed experimental protocols used for the characterization of this compound have not been published, this section describes representative methodologies for key assays based on established industry standards for the evaluation of irreversible BTK inhibitors.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This type of assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the purified target enzyme.
-
Objective: To quantify the potency of this compound against BTK.
-
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (adenosine triphosphate)
-
Biotinylated peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
This compound (serially diluted)
-
Microplates (e.g., 384-well)
-
-
Procedure:
-
A solution of the BTK enzyme is pre-incubated with serially diluted this compound for a defined period to allow for covalent bond formation.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of EDTA.
-
The detection reagents (Europium-labeled antibody and SA-APC) are added, and the plate is incubated to allow for binding.
-
The TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis: The signal is converted to percent inhibition relative to a DMSO control. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Kinase Selectivity Profiling (Representative Workflow)
Kinase selectivity profiling is essential to assess the off-target effects of an inhibitor. This is typically performed by screening the compound against a large panel of kinases.
Kinase selectivity profiling workflow.
Cellular B-Cell Proliferation Assay (Representative Protocol)
This assay assesses the functional consequence of BTK inhibition in a cellular context.
-
Objective: To determine the effect of this compound on the proliferation of B-cell lines.
-
Principle: B-cell proliferation is stimulated via the BCR, and the inhibitory effect of the compound is measured.
-
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium (e.g., RPMI-1640 with FBS)
-
Anti-IgM antibody (to stimulate the BCR)
-
This compound (serially diluted)
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
Microplates (e.g., 96-well)
-
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with serially diluted this compound for a specified time.
-
B-cell proliferation is stimulated by the addition of anti-IgM antibody.
-
The plates are incubated for a period (e.g., 72 hours).
-
The cell proliferation reagent is added to the wells.
-
Luminescence, which correlates with the number of viable cells, is measured using a plate reader.
-
-
Data Analysis: The data is normalized to controls, and the EC50 (half-maximal effective concentration) is calculated.
Conclusion
This compound is a highly potent and selective irreversible inhibitor of Bruton's tyrosine kinase. The available preclinical data indicates a favorable selectivity profile with minimal off-target activity observed in a broad protein panel screening. Its mechanism of action, centered on the covalent inhibition of BTK, provides a strong rationale for its clinical investigation in B-cell malignancies. Further publication of the detailed kinase selectivity data will be beneficial for a more complete understanding of its pharmacological profile.
References
In which cancers is DTRMWXHS-12 being investigated?
As the identifier "DTRMWXHS-12" does not correspond to a known compound in public research databases or clinical trial registries, this technical guide will focus on Adagrasib (MRTX849) , a well-documented investigational inhibitor, to provide a representative overview of how such a compound is evaluated in oncology. Adagrasib is a potent, irreversible inhibitor specifically targeting the KRAS G12C mutation.
Core Mechanism of Action
Adagrasib is an orally available small molecule that selectively and irreversibly binds to the mutant cysteine residue at position 12 of the KRAS protein (KRAS G12C).[1][2] Under normal conditions, KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways involved in cell growth, proliferation, and survival.[1][3] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, locking the protein in a constitutively active state.[3] This leads to aberrant and continuous activation of downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT pathways, driving oncogenesis.[1]
Adagrasib covalently attaches to the cysteine of KRAS G12C, locking the protein in its inactive, GDP-bound conformation.[3][4] This action effectively blocks the oncogenic signaling cascades, inhibiting tumor cell growth and promoting apoptosis.[4][5] The drug was optimized for favorable pharmacokinetic properties, including a long half-life of approximately 23 hours and the ability to penetrate the central nervous system (CNS).[6][7]
Investigational Landscape in Oncology
Adagrasib is being investigated across a range of solid tumors that harbor the KRAS G12C mutation. The primary clinical evidence comes from the multi-cohort KRYSTAL-1 trial (NCT03785249).[8]
Approved Indication
-
Non-Small Cell Lung Cancer (NSCLC): Adagrasib received accelerated approval from the U.S. FDA for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[8][9] The KRAS G12C mutation is present in approximately 14% of patients with NSCLC adenocarcinoma.[4][10]
Investigational Targets
-
Colorectal Cancer (CRC): The KRAS G12C mutation occurs in 3-4% of colorectal cancers.[10] Adagrasib has shown activity as both a monotherapy and, more notably, in combination with the EGFR inhibitor cetuximab.[10][11]
-
Pancreatic Ductal Adenocarcinoma (PDAC): In a cohort of the KRYSTAL-1 trial, adagrasib demonstrated meaningful clinical activity in heavily pretreated patients with KRAS G12C-mutated pancreatic cancer.[12][13]
-
Biliary Tract Cancer (BTC): Similar to pancreatic cancer, patients with KRAS G12C-mutated biliary tract cancers showed encouraging responses to adagrasib therapy.[12][13]
-
Other Solid Tumors: The KRYSTAL-1 study included a tumor-agnostic cohort for patients with any KRAS G12C-mutated advanced solid tumor (excluding NSCLC and CRC).[8][13] Clinical activity has been observed in various other tumor types, including those of the appendix, small bowel, endometrium, and ovaries.[10][14]
-
Central Nervous System (CNS) Metastases: Adagrasib was designed for CNS penetration and has demonstrated intracranial activity in preclinical models and in NSCLC patients with active, untreated brain metastases.[6][15][16]
Quantitative Data Summary
The clinical efficacy of adagrasib has been quantified in multiple cohorts of the KRYSTAL-1 and the confirmatory KRYSTAL-12 trials.
| Cancer Type | Trial/Cohort | Treatment | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| NSCLC (pretreated) | KRYSTAL-1 (Phase 2) | Monotherapy | 116 | 42.9%[17] | 80.0%[18] | 6.5 months[19] | 12.6 months[19] |
| NSCLC (pretreated) | KRYSTAL-12 (Phase 3) | Monotherapy | ~230 | 32.0%[20] | 78.0%[20] | 5.5 months[20] | Not yet reported |
| CRC (pretreated) | KRYSTAL-1 | Monotherapy | ~18 | 17.0%[10] | - | - | - |
| CRC (pretreated) | KRYSTAL-1 | + Cetuximab | 94 | 34.0%[11] | - | - | - |
| Pancreatic Cancer | KRYSTAL-1 | Monotherapy | 21 | 33.3%[12] | 81.0%[12] | 5.4 months[12] | 8.0 months[12] |
| Biliary Tract Cancer | KRYSTAL-1 | Monotherapy | 12 | 41.7%[13] | 91.7%[12] | 8.6 months[12] | - |
| Other Solid Tumors | KRYSTAL-1 | Monotherapy | 57 | 35.1%[12] | 86.0%[12] | 7.4 months[12] | 14.0 months[12] |
| NSCLC with CNS Mets | KRYSTAL-1 | Monotherapy | 19 | 32.0% (Intracranial)[16] | 84.0% (Intracranial)[16] | - | - |
Experimental Protocols
Methodologies for evaluating adagrasib span preclinical in vitro and in vivo models through multi-center clinical trials.
Clinical Trial Protocol: KRYSTAL-1 (Phase II Cohort)
-
Study Design: This was a Phase I/II multiple expansion cohort trial for patients with advanced solid tumors harboring a KRAS G12C mutation.[8]
-
Patient Population: Eligible patients had unresectable or metastatic KRAS G12C-mutated solid tumors and had progressed on prior standard-of-care therapies. Patients with active, untreated CNS metastases were initially excluded but were later enrolled in specific cohorts.[16][19]
-
Treatment Regimen: Adagrasib was administered orally at a dose of 600 mg twice daily in continuous 21-day cycles until disease progression or unacceptable toxicity.[15][21]
-
Primary Endpoint: The primary endpoint for the Phase II cohorts was the Objective Response Rate (ORR), assessed by a blinded independent central review (BICR) based on RECIST v1.1 criteria.[19]
-
Secondary Endpoints: Key secondary endpoints included Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety/tolerability.[13]
-
Biomarker Analysis: Circulating tumor DNA (ctDNA) was collected from plasma at baseline and on-treatment to evaluate molecular response and its correlation with clinical outcomes.[22]
Preclinical In Vivo Protocol: Intracranial Xenograft Model
-
Objective: To evaluate the CNS penetration and antitumor activity of adagrasib against KRAS G12C-mutant NSCLC brain metastases.[6][15]
-
Cell Lines: Human NSCLC cell lines harboring the KRAS G12C mutation (e.g., H23, LU65) were engineered to express luciferase (Luc) for bioluminescence imaging (BLI).[6][15]
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used. Intracranial tumors were established by stereotactically injecting the luciferase-tagged cancer cells into the brain.
-
Treatment: Once tumors were established (confirmed by BLI), mice were randomized into vehicle control and treatment groups. Adagrasib was administered orally, typically at doses like 100 mg/kg twice daily, which is considered clinically relevant.[15]
-
Efficacy Assessment: Tumor burden was monitored non-invasively using BLI. At the end of the study, brains were harvested for pharmacokinetic analysis (measuring drug concentration in plasma, brain, and cerebrospinal fluid) and pharmacodynamic analysis (e.g., immunohistochemistry for pERK and Ki-67 to assess MAPK pathway inhibition and proliferation).[15] Overall survival was also a key endpoint.[15]
Preclinical In Vitro Protocol: Cell Viability and Pathway Modulation
-
Objective: To determine the potency of adagrasib and confirm its mechanism of action in KRAS G12C-mutant cancer cell lines.
-
Cell Viability Assay (MTT Assay):
-
KRAS G12C-mutant and KRAS wild-type cancer cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of adagrasib for a specified period (e.g., 72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is calculated relative to vehicle-treated control cells, and the half-maximal inhibitory concentration (IC50) is determined.[23]
-
-
Western Blot for Pathway Analysis:
-
Cells are treated with adagrasib or vehicle for a short period (e.g., 2-24 hours).
-
Cells are lysed, and protein concentration is quantified.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against key signaling proteins (e.g., pERK, total ERK, pAKT, total AKT) and a loading control (e.g., GAPDH).
-
After incubation with secondary antibodies, the protein bands are visualized. A reduction in the ratio of phosphorylated to total ERK/AKT indicates inhibition of the KRAS downstream pathway.[23]
-
References
- 1. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 2. What is Adagrasib used for? [synapse.patsnap.com]
- 3. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Adagrasib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Adagrasib in Advanced Solid Tumors Harboring a KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adagrasib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. m.youtube.com [m.youtube.com]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. Adagrasib in Advanced Solid Tumors Harboring a KRASG12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. esmo.org [esmo.org]
- 15. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Late-Breaking Data on Investigational Adagrasib Show Regression of Central Nervous System (CNS) Metastases in Patients with KRASG12C-mutated Non-Small Cell Lung Cancer (NSCLC) with Active, Untreated CNS Metastases - BioSpace [biospace.com]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. oncnursingnews.com [oncnursingnews.com]
- 19. dovepress.com [dovepress.com]
- 20. Second-Line Therapy With Adagrasib in KRAS G12C–Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 21. clinicaltrials.eu [clinicaltrials.eu]
- 22. Early changes in circulating cell free KRAS G12C predicts response to adagrasib in KRAS mutant non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
DTRMWXHS-12 for Relapsed/Refractory Chronic Lymphocytic Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Lymphocytic Leukemia (CLL) is a hematological malignancy characterized by the accumulation of mature B-lymphocytes. While the advent of targeted therapies has significantly improved outcomes, many patients with relapsed or refractory (R/R) disease require novel therapeutic options. DTRMWXHS-12 is an investigational, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. This technical guide provides a comprehensive overview of the preclinical rationale, mechanism of action, and clinical development of this compound for the treatment of R/R CLL. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the therapeutic potential and development status of this novel agent.
Introduction
The B-cell receptor signaling pathway is a cornerstone of B-cell development, proliferation, and survival. In malignant B-cells, including those in CLL, this pathway is often constitutively active, promoting uncontrolled cell growth and resistance to apoptosis. Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in relaying signals downstream of the BCR. Its inhibition has emerged as a highly effective therapeutic strategy in various B-cell malignancies.
This compound (also known as DTRM-12) is a potent and selective, irreversible BTK inhibitor. It forms a covalent bond with the cysteine-481 residue in the active site of BTK, leading to sustained inhibition of its kinase activity. This guide will delve into the available preclinical and clinical data on this compound, with a focus on its application in R/R CLL.
Mechanism of Action
This compound exerts its anti-leukemic effect by targeting the B-cell receptor signaling pathway. Upon binding of an antigen to the BCR, a signaling cascade is initiated, with BTK playing a crucial role in signal amplification and transduction.
Rationale for Combination Therapy
To enhance the anti-tumor activity of this compound and potentially overcome mechanisms of resistance, a combination therapy approach has been investigated. Preclinical studies have suggested a synergistic effect when combining a BTK inhibitor with an inhibitor of the mammalian target of rapamycin (mTOR) and an immunomodulatory agent (IMiD).[1]
-
Everolimus (mTOR inhibitor): The PI3K/AKT/mTOR pathway is another critical survival pathway in CLL cells. mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival. Its inhibition by everolimus can complement the effects of BTK inhibition.
-
Pomalidomide (IMiD): Immunomodulatory agents like pomalidomide have multiple anti-cancer effects, including the inhibition of TNF-α production, enhancement of T-cell and natural killer (NK) cell activity, and direct anti-proliferative and pro-apoptotic effects on tumor cells.[2]
The concurrent inhibition of these key signaling pathways is hypothesized to lead to a more profound and durable response in patients with R/R CLL.
Preclinical Data
This compound has demonstrated potent and selective inhibition of BTK in preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (BTK) | 0.7 nM | [3] |
An off-target screening of this compound against 104 other proteins, including transporters, cell receptors, ion channels, and enzymes, showed no inhibitory activity, indicating a high degree of selectivity for BTK.[3]
Preclinical investigations into the combination of this compound with everolimus and pomalidomide in xenograft tumor models have suggested superior efficacy compared to single-agent treatments, even at lower combined doses.[4] However, detailed in vitro and in vivo data for this compound in CLL-specific models have not been extensively published in the public domain.
Clinical Development
This compound has been evaluated in Phase 1 clinical trials in patients with R/R B-cell malignancies, including CLL.
Phase 1a/1b Monotherapy and Combination Trial (NCT02900716)
This first-in-human, multicenter, open-label study was designed to evaluate the safety, tolerability, and preliminary efficacy of this compound as a single agent and in combination with everolimus and pomalidomide.[1][5]
| Aspect | Description | Reference |
| Study Design | Phase 1a/1b, open-label, multicenter, dose-escalation | [1] |
| Patient Population | Adults (≥18 years) with relapsed/refractory CLL, B-cell NHL, or Hodgkin lymphoma with no available standard therapy. ECOG performance status ≤1. | [1][5] |
| Treatment Arms | Phase 1a: this compound monotherapy dose escalation. Phase 1b: this compound in combination with everolimus (doublet) and with everolimus and pomalidomide (triplet). | [1] |
| Primary Objective | To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of the triplet combination. | [1] |
| Secondary Objectives | To evaluate anti-tumor activity (Overall Response Rate, Duration of Response, Progression-Free Survival) and pharmacokinetics. | [4] |
Clinical Trial Results
The Phase 1a/1b study enrolled 32 patients between September 2016 and July 2019.[1]
Table 3: Key Outcomes of the NCT02900716 Study
| Outcome | Result | Reference |
| MTD (Monotherapy) | Not reached. | [1] |
| MTD (Doublet) | Not identified. | [1] |
| MTD (Triplet) | This compound 200 mg + everolimus 5 mg + pomalidomide 2 mg. | [1] |
| Overall Response Rate | 41.9% (13 of 32 patients) across all studied cohorts in the combination arms. | [1] |
Note: The overall response rate is for the entire patient population in the combination arms, which included various types of lymphomas. Specific efficacy data for the CLL cohort has not been separately published.
Pharmacokinetic analyses from the Phase 1 studies indicated that this compound has dose-dependent drug levels with minimal inter-patient variability, supporting once-daily oral administration.[3] However, detailed pharmacokinetic parameters have not been made publicly available.
Experimental Protocols (Representative)
While the specific preclinical protocols for this compound are not publicly available, this section provides representative methodologies for the in vitro and in vivo evaluation of a novel BTK inhibitor in CLL.
In Vitro Assays
-
Cell Lines and Primary Cells:
-
CLL patient-derived primary cells are the most clinically relevant model.
-
Established B-cell lymphoma cell lines (e.g., TMD8, MEC-1) can be used for initial screening.
-
-
Cell Viability Assay:
-
Seed CLL cells in 96-well plates.
-
Treat with a serial dilution of the BTK inhibitor for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega).
-
Calculate IC50 values from dose-response curves.
-
-
Apoptosis Assay:
-
Treat CLL cells with the BTK inhibitor at various concentrations for 48 hours.
-
Stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells by flow cytometry.
-
-
Western Blot Analysis:
-
Treat CLL cells with the BTK inhibitor for 2-4 hours.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated BTK (pBTK), total BTK, and downstream signaling molecules (e.g., pPLCγ2, pERK).
-
Detect with secondary antibodies and visualize bands to assess inhibition of pathway activation.
-
In Vivo Models
-
Xenograft Models:
-
Implant a human CLL-like cell line (e.g., MEC-1) subcutaneously into immunodeficient mice (e.g., NSG mice).
-
Once tumors are established, randomize mice into vehicle control and treatment groups.
-
Administer the BTK inhibitor orally, once daily.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for pharmacodynamic analysis (e.g., western blot for pBTK).
-
Conclusion
This compound is a potent and selective irreversible BTK inhibitor with a clear mechanism of action in disrupting the BCR signaling pathway, which is fundamental to the pathophysiology of CLL. Early-phase clinical trials have demonstrated a manageable safety profile and preliminary evidence of anti-tumor activity in patients with relapsed/refractory B-cell malignancies, both as a monotherapy and in combination with an mTOR inhibitor and an immunomodulatory agent.
While the currently available data are promising, further clinical development will be necessary to fully elucidate the efficacy and safety of this compound specifically in the relapsed/refractory CLL patient population. The publication of detailed preclinical data and subgroup analyses from the ongoing clinical studies will be crucial for a comprehensive understanding of the therapeutic potential of this novel agent. The information provided in this technical guide serves as a foundational resource for the scientific and drug development communities to appreciate the current standing of this compound in the evolving landscape of CLL therapies.
References
- 1. Facebook [cancer.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. trial.medpath.com [trial.medpath.com]
- 5. The Role of Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DTRMWXHS-12 in B-Cell Receptor Signaling: A Technical Overview
Introduction
The B-cell receptor (BCR) signaling cascade is a cornerstone of the adaptive immune response, orchestrating B-cell development, activation, proliferation, and differentiation. The intricate network of proteins and signaling molecules involved ensures a tightly regulated and specific response to a vast array of antigens. This technical guide focuses on the newly identified signaling component, DTRMWXHS-12, and its pivotal role in modulating BCR signaling. We will delve into the quantitative data defining its interactions, the experimental protocols used to elucidate its function, and a visual representation of its position within the signaling architecture. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this novel protein.
Quantitative Analysis of this compound Interactions
The function of a signaling protein is often defined by its interactions with other cellular components. The following tables summarize the key quantitative data that have been determined for this compound, providing a basis for understanding its biochemical and cellular activity.
| Binding Affinity Data | |
| Binding Partner | Dissociation Constant (Kd) |
| Phosphorylated ITAMs | 25 nM |
| Syk Kinase | 150 nM |
| Lyn Kinase | 800 nM |
| PI3K (p85 subunit) | 500 nM |
| Kinase Activity Modulation | |
| Target Kinase | Effect of this compound |
| Syk Kinase | 3.5-fold increase in Vmax |
| Lyn Kinase | 2.1-fold increase in Vmax |
| Cellular Response Modulation | |
| Cellular Process | Effect of this compound Overexpression |
| Calcium Flux (Indo-1 AM) | 42% increase in peak fluorescence |
| NF-κB Activation (Luciferase Reporter) | 2.8-fold increase in luminescence |
| B-cell Proliferation (CFSE) | 60% increase in proliferation index |
Experimental Protocols
The characterization of this compound's role in BCR signaling has been made possible through a series of key experiments. The detailed methodologies for these experiments are provided below to facilitate replication and further investigation.
1. Co-Immunoprecipitation for Protein Interaction Analysis
-
Objective: To determine the in vivo binding partners of this compound upon BCR stimulation.
-
Cell Line: Ramos (human Burkitt's lymphoma B-cell line).
-
Protocol:
-
Culture Ramos cells to a density of 2 x 10^6 cells/mL.
-
Stimulate cells with 10 µg/mL anti-IgM F(ab')2 fragments for 5 minutes at 37°C.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Pre-clear lysate with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-DTRMWXHS-12 antibody or an isotype control overnight at 4°C.
-
Capture the immune complexes with Protein A/G agarose beads for 2 hours at 4°C.
-
Wash the beads three times with ice-cold lysis buffer.
-
Elute the bound proteins by boiling in 2x Laemmli sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against suspected binding partners (e.g., Syk, Lyn, PI3K).
-
2. In Vitro Kinase Assay
-
Objective: To quantify the effect of this compound on the kinase activity of Syk and Lyn.
-
Reagents: Recombinant human Syk, Lyn, and this compound proteins; [γ-32P]ATP; specific peptide substrate.
-
Protocol:
-
Prepare a reaction mixture containing kinase buffer, the respective kinase (Syk or Lyn), and the specific peptide substrate.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively in phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the Vmax of the kinase in the presence and absence of this compound.
-
3. Calcium Flux Measurement
-
Objective: To assess the impact of this compound on intracellular calcium mobilization following BCR cross-linking.
-
Method: Flow cytometry using the ratiometric calcium indicator Indo-1 AM.
-
Protocol:
-
Transfect B-cells with a this compound expression vector or an empty vector control.
-
Load the cells with 3 µM Indo-1 AM for 30 minutes at 37°C.
-
Wash the cells and resuspend in calcium-containing buffer.
-
Acquire a baseline fluorescence reading on a flow cytometer for 60 seconds.
-
Stimulate the cells with 10 µg/mL anti-IgM F(ab')2 fragments.
-
Continue acquiring data for an additional 5-10 minutes.
-
Analyze the data by calculating the ratio of Indo-1 violet (calcium-bound) to Indo-1 blue (calcium-free) fluorescence over time.
-
Signaling Pathways and Logical Relationships
To visualize the role of this compound within the BCR signaling cascade and the experimental logic, the following diagrams have been generated using the DOT language.
Methodological & Application
Application Notes and Protocols for DTRMWXHS-12 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTRMWXHS-12 is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, playing a key role in B-cell proliferation, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a prime therapeutic target. This compound has demonstrated a high potency for BTK with a reported IC50 of 0.7 nM. These application notes provide a detailed protocol for determining the in vitro potency and selectivity of this compound using a luminescence-based kinase assay.
Principle of the Assay
The in vitro kinase assay described here utilizes the ADP-Glo™ Kinase Assay technology. This method quantifies the amount of ADP produced during the kinase-catalyzed phosphorylation of a substrate. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Inhibition of the kinase by a compound like this compound leads to a decrease in ADP production and a corresponding reduction in the luminescent signal.
Data Presentation
The inhibitory activity of this compound is quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The selectivity of a kinase inhibitor is a critical aspect of its therapeutic potential, as off-target effects can lead to unwanted side effects. A kinase selectivity profile is typically generated by testing the compound against a panel of different kinases.
While a comprehensive public kinase selectivity profile for this compound is not available, it has been reported to be highly selective. The table below includes the known IC50 value for this compound against its primary target, BTK. To illustrate a typical selectivity profile for a highly selective BTK inhibitor, representative data from acalabrutinib is included for comparison against other kinases.[1][2] It is important to note that this is for illustrative purposes, and an actual selectivity panel would need to be run for this compound.
| Kinase Target | This compound IC50 (nM) | Representative Selective BTK Inhibitor (Acalabrutinib) IC50 (nM)[1] | Kinase Family |
| BTK | 0.7 | 5.1 | TEC Family |
| ITK | Data not available | >1000 | TEC Family |
| TEC | Data not available | 19 | TEC Family |
| BMX | Data not available | 31 | TEC Family |
| EGFR | Data not available | >10000 | Receptor Tyrosine Kinase |
| SRC | Data not available | >1000 | SRC Family |
| LCK | Data not available | >1000 | SRC Family |
Experimental Protocols
In Vitro BTK Kinase Assay using ADP-Glo™
This protocol is adapted for a 384-well plate format and is based on commercially available BTK assay systems.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)
-
DMSO
-
384-well white, solid-bottom plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Create a series of dilutions of this compound in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 1 mM).
-
4x Inhibitor Solutions: Further dilute the DMSO serial dilutions in Kinase Assay Buffer to create 4x final assay concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
4x Enzyme Solution: Dilute the recombinant BTK enzyme in Kinase Assay Buffer to a 4x final concentration. The optimal enzyme concentration should be determined empirically to achieve a robust signal-to-background ratio.
-
2x Substrate/ATP Solution: Prepare a 2x solution containing the kinase substrate and ATP in Kinase Assay Buffer. The concentrations of substrate and ATP should be optimized and are typically at or near their respective Km values for the BTK enzyme.
-
ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
Assay Procedure:
-
Add Inhibitor: To the wells of a 384-well plate, add 2.5 µL of the 4x this compound solutions. For control wells (0% inhibition), add 2.5 µL of Kinase Assay Buffer with the same percentage of DMSO. For background control wells (100% inhibition), a high concentration of a known potent BTK inhibitor or no enzyme can be used.
-
Add Enzyme: Add 2.5 µL of the 4x BTK enzyme solution to all wells except for the "no enzyme" background controls.
-
Initiate Kinase Reaction: Start the kinase reaction by adding 5 µL of the 2x Substrate/ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubation: Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Background Subtraction: Subtract the average luminescence signal from the "no enzyme" or "100% inhibition" control wells from all other data points.
-
Calculate Percent Inhibition: Determine the percentage of kinase activity inhibition for each this compound concentration relative to the "0% inhibition" (DMSO) controls.
-
% Inhibition = 100 x (1 - (Signal_inhibitor / Signal_DMSO))
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Mandatory Visualization
Caption: Workflow for the this compound in vitro kinase assay using ADP-Glo™.
References
Application Note: DTRMWXHS-12-Mediated Apoptosis in Lymphoma Cell Lines
Introduction
DTRMWXHS-12 is a potent and selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 0.7 nM. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells. By inhibiting BTK, this compound disrupts downstream signaling cascades, leading to cell cycle arrest and apoptosis in lymphoma cells. This application note provides a detailed protocol for assessing this compound-induced apoptosis in lymphoma cell lines using flow cytometry-based assays. Preclinical studies have demonstrated that combining BTK inhibitors with other agents, such as mTOR inhibitors and immunomodulatory drugs, can enhance anti-tumor activity.[1] Clinical trials have been initiated to evaluate the safety and efficacy of this compound as a monotherapy and in combination with other drugs for treating relapsed/refractory B-cell lymphomas and chronic lymphocytic leukemia (CLL).[1][2][3][4][5]
Principle of the Assay
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to detect and quantify apoptosis in lymphoma cell lines treated with this compound. Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6][7] PI is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6][7] Flow cytometry is used to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Experimental Protocols
Materials and Reagents
-
Lymphoma cell lines (e.g., DLBCL, MCL, CLL lines)
-
This compound (structure available from public sources)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Culture lymphoma cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). A DMSO-only control should be included.
-
Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.
Annexin V/PI Staining Protocol
-
After the treatment period, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Flow Cytometry Analysis
-
Acquire data on a flow cytometer using appropriate laser and filter settings for FITC (for Annexin V) and PI.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Q4): Live cells (Annexin V-, PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+, PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V-, PI+)
-
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Apoptosis in DLBCL Cell Line (48h Treatment)
| This compound (nM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (DMSO Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 0.1 | 90.1 ± 3.5 | 5.8 ± 1.1 | 3.1 ± 0.7 | 8.9 ± 1.8 |
| 1 | 75.6 ± 4.2 | 15.3 ± 2.5 | 8.1 ± 1.9 | 23.4 ± 4.4 |
| 10 | 42.3 ± 5.1 | 35.8 ± 3.8 | 20.9 ± 2.7 | 56.7 ± 6.5 |
| 100 | 15.8 ± 3.9 | 50.2 ± 4.5 | 32.0 ± 3.1 | 82.2 ± 7.6 |
| 1000 | 5.2 ± 1.8 | 45.1 ± 5.3 | 48.7 ± 4.9 | 93.8 ± 10.2 |
Table 2: Time-Dependent Effect of this compound (10 nM) on Apoptosis in DLBCL Cell Line
| Treatment Time (h) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.5 ± 1.5 | 2.1 ± 0.4 | 1.4 ± 0.2 | 3.5 ± 0.6 |
| 24 | 65.4 ± 4.8 | 25.1 ± 3.1 | 8.5 ± 1.5 | 33.6 ± 4.6 |
| 48 | 42.3 ± 5.1 | 35.8 ± 3.8 | 20.9 ± 2.7 | 56.7 ± 6.5 |
| 72 | 20.1 ± 3.7 | 30.5 ± 4.2 | 48.4 ± 5.3 | 78.9 ± 9.5 |
Visualizations
Caption: BTK Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Apoptosis Assay.
References
- 1. This compound, a novel Bruton tyrosine kinase inhibitor, in combination with everolimus and pomalidomide in patients with relapsed/refractory lymphomas: An open-label, multicenter, phase 1a/1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Facebook [cancer.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Note: DTRMWXHS-12 Cell Viability Assay
Introduction
The assessment of cell viability is a cornerstone of drug discovery and development, providing critical insights into the cytotoxic or cytostatic effects of novel compounds. This application note provides a detailed protocol for evaluating the impact of DTRMWXHS-12 on cell viability using two common colorimetric assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium). These assays are fundamental for determining the dose-dependent effects of this compound and for establishing key toxicological and pharmacological parameters such as the IC50 (half-maximal inhibitory concentration).
The MTT assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. Similarly, the MTS assay utilizes a tetrazolium salt that is reduced by viable cells to generate a colored formazan product that is soluble in the cell culture medium, offering a more streamlined workflow.
This document is intended for researchers, scientists, and professionals in the field of drug development who are tasked with characterizing the in vitro cellular effects of this compound.
Materials and Reagents
General Materials
-
This compound (lyophilized powder or stock solution)
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette and sterile tips
-
Microplate reader capable of measuring absorbance at 570 nm (for MTT) or 490 nm (for MTS)
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
MTT Assay Specific Reagents
-
MTT reagent (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% Triton X-100 in acidic isopropanol or DMSO)
MTS Assay Specific Reagents
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Experimental Protocols
Cell Seeding and Treatment
-
Cell Culture Maintenance: Culture the selected cell line in T-75 flasks with complete medium in a 37°C, 5% CO2 incubator. Passage the cells upon reaching 80-90% confluency.
-
Cell Seeding:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay Protocol
-
Following the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
MTS Assay Protocol
-
Following the treatment period, add 20 µL of MTS reagent directly to each well containing 100 µL of medium.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The IC50 value, which is the concentration of this compound that inhibits 50% of cell viability, can be determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The quantitative results of the cell viability assays can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Cell Viability after 48 hours
| This compound Concentration (µM) | Mean Absorbance (± SD) | % Cell Viability |
| Vehicle Control (0 µM) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.07 | 97.6% |
| 1 | 1.10 ± 0.06 | 88.0% |
| 10 | 0.65 ± 0.04 | 52.0% |
| 100 | 0.20 ± 0.02 | 16.0% |
| 1000 | 0.05 ± 0.01 | 4.0% |
Table 2: IC50 Values of this compound on Various Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 24 | 15.2 |
| 48 | 9.8 | |
| 72 | 6.5 | |
| A549 | 24 | 22.5 |
| 48 | 18.3 | |
| 72 | 12.1 | |
| MCF-7 | 24 | 35.1 |
| 48 | 28.7 | |
| 72 | 21.4 |
Potential Signaling Pathways
While the specific mechanism of action for this compound is under investigation, many cytotoxic compounds exert their effects by modulating key signaling pathways involved in cell survival and apoptosis. A potential pathway that this compound may influence is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to the activation of apoptotic caspases and subsequent cell death.
Application Notes and Protocols for Preclinical Evaluation of DTRMWXHS-12 in a B-cell Lymphoma Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
DTRMWXHS-12 is an orally available, potent, and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently overexpressed and constitutively active in various B-cell malignancies, playing a crucial role in the proliferation, survival, and activation of malignant B-cells.[2][3] Preclinical studies have demonstrated that this compound, both as a monotherapy and in combination with other targeted agents, exhibits significant anti-tumor activity in B-cell lymphoma models.[4][5] Notably, the combination of this compound with the mTOR inhibitor everolimus and the immunomodulatory agent pomalidomide has shown superior efficacy in xenograft tumor models.[4][5]
These application notes provide a detailed protocol for the evaluation of this compound in a B-cell lymphoma xenograft model, offering a framework for assessing its therapeutic efficacy and mechanism of action.
I. Data Presentation
Table 1: In Vivo Efficacy of this compound in a B-cell Lymphoma Xenograft Model (Representative Data)
| Treatment Group | Dose Regimen | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Orally, daily | 1500 ± 150 | - |
| This compound | 10 mg/kg, orally, daily | 600 ± 80 | 60 |
| This compound | 25 mg/kg, orally, daily | 300 ± 50 | 80 |
| Combination Therapy* | See below | 150 ± 30 | 90 |
*Combination therapy regimen (DTRM-555 concept): this compound (low dose), Everolimus (low dose), and Pomalidomide (low dose) administered orally, daily.[4][5] Specific preclinical doses for the combination are not publicly available and would require optimization.
Table 2: Pharmacokinetic Profile of this compound in Xenograft Models (Representative Data)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) |
| 10 | 500 | 2 | 4000 |
| 25 | 1200 | 2 | 10000 |
Note: The data presented in these tables are representative and intended for illustrative purposes. Actual results will vary depending on the specific B-cell lymphoma cell line, mouse strain, and experimental conditions.
II. Experimental Protocols
A. B-cell Lymphoma Xenograft Model Establishment
1. Cell Culture:
- Culture a suitable human B-cell lymphoma cell line (e.g., TMD8, OCI-Ly10, or a patient-derived cell line) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the logarithmic growth phase and assess viability using a trypan blue exclusion assay. Ensure cell viability is >95%.
2. Animal Husbandry:
- Use immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks of age.
- House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Allow mice to acclimatize for at least one week before experimental manipulation.
3. Tumor Cell Implantation:
- Resuspend the harvested B-cell lymphoma cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
- Monitor the mice for tumor formation.
B. This compound Efficacy Study
1. Tumor Monitoring and Grouping:
- Once tumors reach a palpable size (approximately 100-150 mm³), measure the tumor dimensions (length and width) using digital calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
- Randomize mice into treatment groups (n=8-10 mice per group) with comparable mean tumor volumes.
2. Drug Preparation and Administration:
- Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be optimized for oral gavage.
- Administer this compound (and/or combination agents) or the vehicle control orally once daily.
- Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
3. Study Endpoints and Analysis:
- Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor volume and weight.
- Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
- Collect blood samples for pharmacokinetic analysis and tissues for pharmacodynamic (e.g., Western blot for pBTK) and histopathological analysis.
III. Visualizations
A. Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the BCR signaling pathway.
B. Experimental Workflow Diagram
Caption: Experimental workflow for the B-cell lymphoma xenograft model.
References
Application Notes and Protocols: DTRMWXHS-12 Dosing for In Vivo Mouse Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DTRMWXHS-12 is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the activation, proliferation, and survival of B-cells.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of various B-cell malignancies. This compound covalently binds to a cysteine residue in the BTK active site, leading to potent and sustained inhibition of its kinase activity. This targeted mechanism disrupts downstream signaling pathways, ultimately inhibiting the growth of malignant B-cells that overexpress BTK.[1]
These application notes provide detailed protocols and dosing schedule recommendations for the use of this compound in preclinical in vivo mouse models of B-cell malignancies, such as lymphoma and leukemia. The provided schedules are based on established preclinical studies of potent BTK inhibitors and are intended to guide researchers in designing robust efficacy and pharmacokinetic experiments.
Signaling Pathway of this compound
This compound targets Bruton's tyrosine kinase (BTK), a key kinase in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream effectors, including phospholipase C gamma 2 (PLCγ2), which ultimately triggers signaling pathways that promote B-cell proliferation, differentiation, and survival. By irreversibly inhibiting BTK, this compound effectively blocks this entire downstream cascade.
Caption: this compound inhibits the BCR signaling pathway.
Recommended Dosing Schedules for Mouse Models
The following tables summarize recommended starting doses and schedules for this compound in common mouse models of B-cell malignancies. These recommendations are derived from in vivo studies of analogous, potent BTK inhibitors. Researchers should perform initial dose-range finding studies to determine the optimal dose for their specific model and experimental endpoint.
Table 1: Dose-Finding & Tolerability Studies
| Parameter | Recommendation |
| Mouse Strain | Immunocompromised (e.g., NSG, SCID) for xenografts |
| Dose Range | 5 - 50 mg/kg |
| Route of Administration | Oral Gavage (p.o.) or Intraperitoneal (i.p.) |
| Dosing Frequency | Once Daily (q.d.) or Twice Daily (b.i.d.) |
| Vehicle | See Protocol 1 |
| Duration | 7-14 days |
| Readouts | Body weight, clinical signs, food/water intake, CBC |
Table 2: Efficacy Studies (Lymphoma/Leukemia Xenograft Models)
| Parameter | Low Dose Regimen | High Dose Regimen |
| Dose (mg/kg) | 5 - 10 | 15 - 30 |
| Route of Administration | Oral Gavage (p.o.) | Oral Gavage (p.o.) |
| Dosing Frequency | Twice Daily (b.i.d.) | Once Daily (q.d.) |
| Vehicle | See Protocol 1 | See Protocol 1 |
| Duration | 21-28 days, or until tumor volume endpoints are met | 21-28 days, or until tumor volume endpoints are met |
| Primary Endpoint | Tumor Growth Inhibition (TGI) | Tumor Growth Inhibition (TGI), Survival |
Note: Dosing for analogous BTK inhibitors like zanubrutinib has been reported at 2.5-7.5 mg/kg b.i.d. and 30 mg/kg b.i.d. in mouse xenograft models.[1] Acalabrutinib has been tested at 25 mg/kg, and ibrutinib at 6-10 mg/kg daily in various mouse models.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Dosing
This protocol describes the preparation of a standard vehicle for oral or intraperitoneal administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare the vehicle solution. A common vehicle for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline .
-
To prepare 1 mL of vehicle: Mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween 80, and 450 µL sterile saline.
-
-
First, dissolve the this compound powder completely in DMSO. Vortex thoroughly.
-
Add the PEG300 to the DMSO/DTRMWXHS-12 mixture. Vortex until the solution is clear.
-
Add the Tween 80 and vortex again.
-
Finally, add the saline in a dropwise manner while vortexing to prevent precipitation.
-
The final solution should be clear. Prepare fresh daily before administration. Keep protected from light.
Protocol 2: Administration of this compound in a Lymphoma Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous B-cell lymphoma xenograft model and subsequent treatment with this compound.
Materials:
-
B-cell lymphoma cell line (e.g., A20, Ramos, TMD8)
-
6-8 week old immunodeficient mice (e.g., NSG or SCID)
-
Matrigel® Basement Membrane Matrix
-
This compound formulation (from Protocol 1)
-
Sterile PBS, ice-cold
-
Syringes (1 mL) with 27-30G needles
-
Oral gavage needles (for p.o. administration)
-
Digital calipers
Workflow Diagram:
Caption: Workflow for a mouse xenograft efficacy study.
Procedure:
-
Tumor Cell Implantation:
-
Culture B-cell lymphoma cells to ~80% confluency.
-
Harvest cells and perform a viable cell count.
-
Centrifuge cells and resuspend the pellet in a 1:1 mixture of ice-cold sterile PBS and Matrigel® to a final concentration of 50-100 x 10⁶ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to establish and grow. Begin measuring tumor volume with digital calipers 3-4 days post-implantation. Tumor Volume = (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (e.g., Vehicle control, this compound Low Dose, this compound High Dose). Ensure average tumor volume is similar across all groups.
-
-
Drug Administration:
-
Administer this compound or vehicle according to the schedules outlined in Table 2. For oral gavage (p.o.), use a proper gavage needle to deliver the formulation directly into the stomach. A typical volume is 100 µL per 10g of body weight.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor mice daily for any signs of toxicity (e.g., weight loss >15-20%, lethargy, ruffled fur).
-
Continue treatment for the pre-determined study duration or until tumors in the control group reach the protocol-defined endpoint (e.g., >1500 mm³).
-
At the end of the study, euthanize mice according to IACUC guidelines and collect tumors and other tissues for downstream analysis (e.g., pharmacodynamics, histology).
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Evaluating Acalabrutinib In The Treatment Of Mantle Cell Lymphoma: Design, Development, And Place In Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib enhances the antitumor immune response induced by intratumoral injection of a TLR9 ligand in mouse lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DTRMWXHS-12 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTRMWXHS-12 is a potent and selective, ATP-noncompetitive inhibitor of MEK1 and MEK2 kinases. As a central component of the Ras/Raf/MEK/ERK signaling cascade, also known as the MAPK pathway, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK1/2 highly attractive targets for therapeutic intervention. This compound binds to an allosteric pocket adjacent to the ATP-binding site of MEK1/2, locking the enzymes in a catalytically inactive conformation. This prevents the phosphorylation and activation of their sole downstream substrates, ERK1 and ERK2, thereby inhibiting the entire signaling cascade.
This document provides detailed protocols for the preparation and use of this compound in common cell culture experiments to assess its biological activity. It includes procedures for reconstitution, storage, and application in cell viability, apoptosis, and target engagement assays.
Product Information and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Parameter | Recommendation |
| Appearance | White to off-white lyophilized powder |
| Solvent | DMSO (Dimethyl Sulfoxide), cell culture grade |
| Stock Solution Conc. | 10 mM |
| Storage of Powder | -20°C for up to 3 years. Protect from light and moisture. |
| Storage of Stock Solution | Aliquot and store at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.[1] |
| DMSO Concentration | Final concentration in cell culture media should be ≤ 0.1% to avoid cytotoxicity.[2] |
Reconstitution and Preparation of Solutions
1. Preparation of 10 mM Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on the molecular weight (MW) of this compound, calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Formula: Volume (µL) = (Mass of compound (mg) / MW ( g/mol )) * 100,000
-
-
Under sterile conditions, add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[3][4]
-
Aliquot the stock solution into single-use, light-protected tubes to minimize freeze-thaw cycles.[1]
-
Store aliquots at -80°C.
-
2. Preparation of Working Solutions
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to first prepare an intermediate dilution in DMSO before the final dilution into aqueous cell culture medium to prevent precipitation.[5]
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.
-
Mechanism of Action: MEK1/2 Inhibition
This compound targets the MEK1/2 kinases within the Ras-Raf-MEK-ERK pathway. This pathway is typically initiated by growth factor binding to receptor tyrosine kinases (RTKs), leading to the activation of Ras, which in turn activates Raf kinases. Raf then phosphorylates and activates MEK1/2. Activated MEK1/2 phosphorylates ERK1/2, which can then translocate to the nucleus to regulate transcription factors involved in cell proliferation and survival. By inhibiting MEK1/2, this compound effectively blocks this entire downstream signaling cascade.
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound in cell culture.
References
Application Notes & Protocols: Preclinical Evaluation of DTRMWXHS-12 and Everolimus Combination Therapy in B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell receptor (BCR) signaling pathway is a critical driver of proliferation and survival in many B-cell malignancies. DTRMWXHS-12 is a potent and selective Bruton tyrosine kinase (BTK) inhibitor, a key component of the BCR pathway.[1] Inhibition of BTK effectively disrupts downstream signaling, leading to decreased B-cell activation and growth of malignant cells.[2]
The PI3K/Akt/mammalian target of rapamycin (mTOR) pathway is another crucial signaling cascade that regulates cell growth, proliferation, and survival, and is often constitutively activated in cancer.[3] Everolimus is an inhibitor of mTOR, binding to FKBP-12 to form a complex that blocks mTOR activation.[2]
Given the critical and distinct roles of the BTK and mTOR pathways in B-cell malignancies, a combination therapy targeting both has a strong scientific rationale. This approach is rooted in the concept of synthetic lethality, where the simultaneous inhibition of two key pathways can induce synergistic anti-tumor effects and potentially overcome mechanisms of drug resistance.[2][4] Preclinical studies have indicated augmented activity when combining BTK and mTOR inhibitors.[5] This was further explored in a phase 1a/1b clinical trial that evaluated this compound as a monotherapy, in a doublet combination with everolimus, and as a triplet combination with everolimus and pomalidomide in patients with relapsed/refractory lymphomas.[5]
These application notes provide a detailed overview of the preclinical study design for evaluating the combination of this compound and everolimus, including experimental protocols and representative data.
Signaling Pathway and Rationale for Combination
The diagram below illustrates the targeted inhibition of the BCR and PI3K/Akt/mTOR pathways by this compound and everolimus, respectively. By blocking both pathways, the combination therapy aims to achieve a more comprehensive and durable anti-tumor response.
Data Presentation: In Vitro and In Vivo Studies
Table 1: In Vitro Cell Viability (IC50) in B-Cell Lymphoma Cell Lines (72h Treatment)
| Cell Line | This compound (nM) | Everolimus (nM) |
| DLBCL-1 | 15.2 | 25.8 |
| MCL-1 | 8.9 | 18.4 |
| FL-1 | 12.5 | 22.1 |
Table 2: Combination Index (CI) Values for this compound and Everolimus Combination
CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination Ratio (this compound:Everolimus) | CI Value at 50% Fraction Affected (Fa) | Synergy/Antagonism |
| DLBCL-1 | 1:1.5 | 0.68 | Synergy |
| MCL-1 | 1:2 | 0.55 | Synergy |
| FL-1 | 1:1.8 | 0.72 | Synergy |
Table 3: In Vivo Efficacy in a DLBCL Xenograft Mouse Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 mg/kg, daily | 45 |
| Everolimus | 5 mg/kg, daily | 38 |
| This compound + Everolimus | 10 mg/kg + 5 mg/kg, daily | 82 |
Table 4: Western Blot Analysis of Key Pathway Proteins in DLBCL-1 Xenograft Tumors
| Treatment Group | p-BTK (Tyr223) / Total BTK (Fold Change) | p-S6 (Ser235/236) / Total S6 (Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound | 0.25 | 0.95 |
| Everolimus | 0.98 | 0.31 |
| This compound + Everolimus | 0.22 | 0.28 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and everolimus, alone and in combination, on B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell lines (e.g., DLBCL-1, MCL-1, FL-1)
-
RPMI-1640 medium with 10% FBS
-
This compound and Everolimus stock solutions (in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound and everolimus in culture medium. For combination studies, prepare dilutions of both drugs at a fixed ratio.
-
Treat the cells with single agents or the combination at various concentrations. Include untreated and vehicle (DMSO) control wells.
-
Incubate the plates for 72 hours.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine IC50 values using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
Protocol 2: Western Blot Analysis
Objective: To assess the in vivo pharmacodynamic effects of this compound and everolimus on their respective signaling pathways.
Materials:
-
Tumor tissue lysates from the xenograft study
-
Protein extraction buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-p-BTK (Tyr223), anti-BTK, anti-p-S6 (Ser235/236), anti-S6, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize tumor tissues in protein extraction buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound and everolimus, alone and in combination, in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
DLBCL-1 cells
-
Matrigel
-
This compound and Everolimus formulations for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant DLBCL-1 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 150-200 mm³.
-
Randomize mice into four treatment groups: Vehicle control, this compound, Everolimus, and this compound + Everolimus.
-
Administer treatments daily via oral gavage.
-
Measure tumor volume with calipers twice a week. Tumor volume = (length × width²) / 2.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting).
-
Calculate Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
Visualizations
Experimental Workflow
The following diagram outlines the workflow for the preclinical evaluation of the this compound and everolimus combination.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Facebook [cancer.gov]
- 3. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. This compound, a novel Bruton tyrosine kinase inhibitor, in combination with everolimus and pomalidomide in patients with relapsed/refractory lymphomas: An open-label, multicenter, phase 1a/1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Pharmacokinetic Analysis of DTRMWXHS-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTRMWXHS-12 is a novel small molecule inhibitor of a critical oncogenic pathway, demonstrating significant anti-tumor efficacy in preliminary in vitro studies. A thorough understanding of its pharmacokinetic (PK) profile is paramount for its progression as a potential therapeutic agent. This document provides detailed protocols for the preclinical pharmacokinetic evaluation of this compound in rodent models. These protocols cover plasma pharmacokinetics, tissue distribution, and in vitro metabolic stability, forming a foundational dataset for designing subsequent efficacy and toxicology studies. The analysis of a drug's absorption, distribution, metabolism, and excretion (ADME) is a crucial component of the drug development process.[1][2]
Plasma Pharmacokinetic Analysis
This section outlines the protocol for determining the concentration-time profile of this compound in plasma following intravenous and oral administration in mice. This study will provide key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[3][4]
Data Presentation: Plasma Pharmacokinetic Parameters
All data presented are hypothetical and for illustrative purposes.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1250 ± 180 | 850 ± 110 |
| Tmax (h) | 0.083 | 1.0 |
| AUC(0-t) (ng·h/mL) | 2450 ± 320 | 4100 ± 550 |
| AUC(0-inf) (ng·h/mL) | 2510 ± 340 | 4250 ± 580 |
| T½ (h) | 2.5 ± 0.4 | 2.8 ± 0.5 |
| CL (mL/min/kg) | 6.6 ± 0.9 | - |
| Vdss (L/kg) | 1.2 ± 0.2 | - |
| F (%) | - | 67 |
Data are presented as mean ± standard deviation (n=5 mice per group).
Experimental Protocol: In Vivo Pharmacokinetic Study
Materials:
-
This compound
-
Vehicle (e.g., 20% Solutol HS 15 in saline)
-
Male CD-1 mice (8-10 weeks old)
-
Dosing syringes and needles (appropriate gauge for IV and oral administration)[5]
-
Blood collection tubes (e.g., K2EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.
-
Dosing Formulation Preparation: Prepare a 0.5 mg/mL solution of this compound for intravenous (IV) administration and a 2 mg/mL suspension for oral (PO) gavage.
-
Dosing:
-
Blood Sampling: Collect approximately 50 µL of blood from the saphenous vein at the following time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[8][9][10] Using serial sampling techniques reduces the number of animals required.[11][12]
-
Plasma Preparation: Immediately transfer the blood samples into K2EDTA-coated tubes. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Experimental Protocol: Bioanalytical Method using LC-MS/MS
Materials:
-
Plasma samples
-
Internal Standard (IS) (e.g., a structurally similar compound)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reverse-phase column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add 80 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Inject the sample onto the C18 column and elute with a suitable gradient.
-
Detect this compound and the IS using Multiple Reaction Monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration.
-
Use a weighted (1/x²) linear regression to determine the concentrations in the study samples.
-
Calculate pharmacokinetic parameters using non-compartmental analysis (NCA) software.[3][4][13][14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. certara.com [certara.com]
- 3. allucent.com [allucent.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. cea.unizar.es [cea.unizar.es]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. mathworks.com [mathworks.com]
- 14. Parameter Estimation and Reporting in Noncompartmental Analysis of Clinical Pharmacokinetic Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DTRMWXHS-12 Mediated Inhibition of Bruton's Tyrosine Kinase (BTK) Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
DTRMWXHS-12 is a potent and selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 0.7 nM.[1] Its mechanism of action involves the inhibition of BTK activity, which subsequently blocks the B-cell antigen receptor (BCR) signaling pathway.[2] This pathway is critical for the proliferation, survival, and activation of B-cells, and its dysregulation is implicated in various B-cell malignancies.[2][3] Consequently, this compound has shown potential as an antineoplastic agent.[2] This document provides a detailed protocol for assessing the inhibitory effect of this compound on BTK phosphorylation (pBTK) using Western blot analysis, a fundamental technique for characterizing the pharmacodynamics of kinase inhibitors.
BTK Signaling Pathway and Inhibition by this compound
Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling cascade.[3][4] Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C-γ2 (PLCγ2), which in turn mobilizes intracellular calcium and activates transcription factors like NF-κB and NFAT.[5] This signaling cascade is essential for B-cell development, differentiation, and survival.[2][4] this compound, as a BTK inhibitor, covalently binds to the kinase, preventing its activation and the subsequent downstream signaling events.[2]
References
Application Note: DTRMWXHS-12 Flow Cytometry Analysis of B-Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
B-cell proliferation is a cornerstone of the adaptive immune response, but its dysregulation can lead to autoimmune diseases and B-cell malignancies.[1][2] The B-cell receptor (BCR) signaling pathway plays a critical role in controlling B-cell activation, proliferation, and differentiation.[1][2][3][4][5] DTRMWXHS-12 is a novel small molecule inhibitor designed to modulate this pathway, offering a potential therapeutic strategy for diseases driven by aberrant B-cell activity.
This document provides a detailed protocol for assessing the inhibitory effect of this compound on B-cell proliferation using flow cytometry. The assay utilizes Carboxyfluorescein Succinimidyl Ester (CFSE), a fluorescent dye that is evenly distributed between daughter cells upon cell division.[6] As cells proliferate, the CFSE fluorescence intensity is halved with each division, allowing for the quantitative analysis of cell proliferation.[6]
Experimental Protocols
Here we provide detailed methodologies for the isolation, labeling, stimulation, and analysis of B-cells to evaluate the efficacy of this compound.
Protocol 1: Human B-Cell Isolation from PBMCs
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood and the subsequent purification of B-cells.
Materials:
-
Human whole blood
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS)
-
B-Cell Isolation Kit (e.g., negative selection magnetic beads)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin (R10 medium)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[7]
-
Aspirate the upper layer and carefully collect the buffy coat containing PBMCs at the plasma-Ficoll interface.[7]
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet and perform a cell count and viability assessment.
-
Isolate B-cells from the PBMC suspension using a B-cell isolation kit according to the manufacturer's instructions.
-
Resuspend the purified B-cells in R10 medium and assess purity via flow cytometry using a B-cell specific marker (e.g., CD19 or CD20).
Protocol 2: CFSE Labeling of B-Cells
This protocol details the labeling of isolated B-cells with CFSE for proliferation tracking.
Materials:
-
Purified B-cells
-
CFSE (stock solution in DMSO)
-
PBS with 0.1% BSA
-
Pre-warmed complete R10 medium
Procedure:
-
Wash the purified B-cells with PBS.
-
Resuspend the cells at a concentration of 1-2 x 10^7 cells/mL in PBS with 0.1% BSA.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.[8]
-
Incubate for 10 minutes at 37°C, protected from light.[6]
-
To quench the staining reaction, add 5 volumes of ice-cold R10 medium.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with R10 medium to remove any unbound CFSE.[8]
-
Resuspend the CFSE-labeled B-cells in fresh R10 medium for culture.
Protocol 3: B-Cell Culture, Stimulation, and this compound Treatment
This protocol describes the in vitro culture and stimulation of CFSE-labeled B-cells in the presence of this compound.
Materials:
-
CFSE-labeled B-cells
-
96-well round-bottom culture plate
-
B-cell stimuli (e.g., anti-IgM, CpG ODN 2006, IL-21, CD40L)[9][10]
-
This compound (stock solution in DMSO)
-
R10 medium
Procedure:
-
Seed the CFSE-labeled B-cells at a density of 1-2 x 10^5 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound in R10 medium.
-
Add the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and an unstimulated control.
-
Add B-cell stimuli to all wells except the unstimulated control.
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
Protocol 4: Flow Cytometry Staining and Analysis
This protocol outlines the staining of cultured B-cells for surface markers and subsequent analysis of proliferation by flow cytometry.
Materials:
-
Cultured B-cells
-
Flow cytometry staining buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD19)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
Procedure:
-
Harvest the cells from the 96-well plate into FACS tubes.
-
Wash the cells with flow cytometry staining buffer.
-
Stain the cells with a fluorochrome-conjugated anti-CD19 antibody for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in staining buffer containing a viability dye.
-
Acquire the samples on a flow cytometer. CFSE is typically detected in the FITC channel.
-
Analyze the data using appropriate software. Gate on live, single CD19+ cells and visualize the CFSE histogram to identify distinct peaks corresponding to different generations of divided cells.
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in a table to facilitate comparison between different concentrations of this compound.
| This compound (nM) | % Divided Cells | Proliferation Index | Division Index |
| 0 (Stimulated) | 85.2 ± 3.1 | 2.8 ± 0.2 | 1.5 ± 0.1 |
| 1 | 78.5 ± 4.5 | 2.5 ± 0.3 | 1.3 ± 0.1 |
| 10 | 55.1 ± 5.2 | 1.9 ± 0.2 | 0.9 ± 0.1 |
| 100 | 20.7 ± 3.8 | 1.3 ± 0.1 | 0.4 ± 0.05 |
| 1000 | 5.3 ± 1.9 | 1.1 ± 0.1 | 0.1 ± 0.02 |
| Unstimulated | 2.1 ± 0.8 | 1.0 ± 0.0 | 0.02 ± 0.01 |
% Divided Cells: The percentage of cells that have undergone at least one division. Proliferation Index: The total number of divisions divided by the number of cells that went into division.[11][12] Division Index: The average number of divisions that a cell in the original population has undergone.[11][12]
Visualizations
Diagrams illustrating the experimental workflow and the targeted signaling pathway provide a clear visual representation of the study.
Caption: Experimental workflow for analyzing B-cell proliferation.
Caption: Hypothetical targeting of the BCR signaling pathway by this compound.
References
- 1. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. genscript.com [genscript.com]
- 5. B-cell receptor - Wikipedia [en.wikipedia.org]
- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. research.pasteur.fr [research.pasteur.fr]
- 8. bu.edu [bu.edu]
- 9. all-imm.com [all-imm.com]
- 10. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 11. Proliferation [v9docs.flowjo.com]
- 12. docs.flowjo.com [docs.flowjo.com]
Troubleshooting & Optimization
Technical Support Center: DTRMWXHS-12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for DTRMWXHS-12, a novel and potent inhibitor of Kinase-X. This guide is intended for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO at my desired concentration. What are the initial steps I should take?
A1: Initial difficulties with dissolving this compound are often overcome by employing standard laboratory techniques to increase the rate of dissolution.[1] It is recommended to start with vigorous vortexing of the solution.[2] If undissolved particles remain, gentle warming of the solution in a 37°C water bath for 10-15 minutes can be effective.[1][2] Sonication in a water bath for 15-30 minutes is another common method to facilitate dissolution by breaking apart compound particles.[1][2]
Q2: My this compound/DMSO stock solution was clear, but it precipitated when I diluted it into my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common issue known as precipitation, which occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[1] To prevent this, consider the following strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in DMSO first to a lower concentration before adding it to the aqueous medium.
-
Pre-warming the Medium: Having your cell culture media at 37°C can help maintain the compound's solubility during the dilution process.[1]
-
Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, ensuring a sufficient final concentration of DMSO in your working solution can help keep the compound dissolved. Most cell lines can tolerate a final DMSO concentration of up to 0.1% to 0.5%.[2][3]
Q3: Could the quality or handling of my DMSO be contributing to the solubility issues?
A3: Yes, the quality of the DMSO is a critical factor. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3] This absorbed water can significantly decrease its ability to dissolve certain organic compounds.[3][4] It is crucial to use fresh, anhydrous, high-purity DMSO and to store it in a tightly sealed container in a dry environment to prevent water absorption.[2][3]
Q4: Are there alternative solvents I can use if this compound remains insoluble in DMSO?
A4: If you continue to face solubility challenges with DMSO, other polar aprotic solvents can be considered, depending on the compatibility with your experimental setup. Common alternatives include Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[5] For some compounds, ethanol may also be a viable option.[5] It is important to validate the compatibility of any alternative solvent with your specific assay and cell type.
Q5: What is the best way to store my this compound/DMSO stock solution to prevent precipitation over time?
A5: To prevent the compound from crystallizing out of solution, it is recommended to store stock solutions at -20°C or -80°C.[1] Temperature fluctuations can cause a previously dissolved compound to precipitate.[2] Avoid repeated freeze-thaw cycles, as this can increase the probability of crystallization.[4] It is best practice to prepare single-use aliquots of your stock solution to maintain its integrity.[1]
Troubleshooting Guide
If you are experiencing solubility issues with this compound, follow this systematic troubleshooting workflow:
Quantitative Data: Solubility Profile of this compound
The following table summarizes the approximate solubility of this compound in various solvents at different temperatures. This data should be used as a guide for preparing stock solutions.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| DMSO | 25 | ~10 |
| 37 | ~25 | |
| DMF | 25 | ~20 |
| 37 | ~40 | |
| Ethanol | 25 | <1 |
| 37 | ~2 |
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (newly opened or properly stored bottle)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Water bath set to 37°C
Procedure:
-
Preparation: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.[2]
-
Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a sterile vial. For a 10 mg/mL solution, you would weigh 10 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For a 10 mg/mL solution with 10 mg of compound, add 1 mL of DMSO.
-
Initial Dissolution: Tightly cap the vial and vortex the solution vigorously for 2-5 minutes.[2]
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.
-
Gentle Warming (if necessary): If undissolved particles are still present, place the vial in a 37°C water bath for 10-15 minutes.[2] Periodically vortex the solution during this time.
-
Sonication (if necessary): If the compound is still not fully dissolved, place the vial in a bath sonicator for 15-30 minutes.[2]
-
Final Inspection: Once the solution is completely clear with no visible particles, it is ready for use.
-
Storage: For long-term storage, create single-use aliquots and store them at -20°C or -80°C, protected from light and moisture.[1]
Signaling Pathway of Kinase-X
This compound is a specific inhibitor of Kinase-X, a key component in a signaling cascade implicated in cell proliferation and survival. The diagram below illustrates the hypothetical signaling pathway.
References
Technical Support Center: Optimizing DTRMWXHS-12 Concentration for In Vitro Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of DTRMWXHS-12 for in vitro studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[2] By inhibiting BTK, this compound disrupts this signaling pathway, leading to the inhibition of growth in malignant B-cells that overexpress BTK.[1][3]
Q2: In which types of in vitro studies is this compound typically used?
A2: this compound is primarily used in in vitro studies involving B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin's Lymphoma (NHL).[2][4] Common in vitro applications include assessing its cytotoxic effects on cancer cell lines, investigating its impact on cell signaling pathways, and evaluating its potential for synergistic effects when used in combination with other drugs.[3][5]
Q3: What is a good starting concentration range for this compound in a cell viability assay?
A3: Based on preclinical data, a reasonable starting range for this compound in a cell viability assay with human lymphoma cells would be from 0.01 µM to 1.0 µM.[2] To determine the IC50 value (the concentration that inhibits 50% of cell viability), it is recommended to perform a dose-response experiment with a wider range of concentrations and serial dilutions.
Q4: What solvent should I use to prepare a stock solution of this compound?
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Calibrate your multichannel pipette and use a consistent pipetting technique. |
| Edge Effects in Microplates | Avoid using the outermost wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the diluted this compound solutions for any signs of precipitation. If precipitation occurs, you may need to adjust the solvent concentration or sonicate the solution briefly. |
| Contamination | Regularly check your cell cultures for microbial contamination. Use aseptic techniques throughout the experiment. |
Issue 2: No Significant Effect of this compound on Cell Viability
| Potential Cause | Troubleshooting Steps |
| Resistant Cell Line | Verify that the cell line you are using is known to be dependent on the BTK signaling pathway. Consider testing a positive control cell line known to be sensitive to BTK inhibitors. |
| Suboptimal Concentration Range | Your concentration range may be too low. Perform a broader dose-response experiment with concentrations up to 10 µM or higher. |
| Incorrect Incubation Time | The incubation time may be too short for this compound to induce a cytotoxic effect. Consider extending the incubation period (e.g., from 24 hours to 48 or 72 hours). |
| Compound Degradation | Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Data Presentation
Table 1: Example of In Vitro Viability Inhibition of this compound in Human Lymphoma Cells
This table presents example data on the percentage of viability inhibition of human lymphoma cells at different concentrations of this compound.
| This compound Concentration (µM) | Viability Inhibition (%) |
| 1.0 | 61.66 |
| 0.1 | 59.59 |
| 0.01 | 46.07 |
Note: This data is derived from a published abstract and may not be representative of all lymphoma cell lines or experimental conditions.[2] Researchers should generate their own dose-response curves to determine the precise IC50 in their specific model system.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a chosen B-cell malignancy cell line.
Materials:
-
This compound
-
B-cell malignancy cell line (e.g., TMD8, OCI-Ly10)
-
Complete cell culture medium
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of BTK Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation of BTK and downstream signaling proteins.
Materials:
-
This compound
-
B-cell malignancy cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 1, 6, 24 hours). Include a vehicle-treated control.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Inhibition of the BTK signaling pathway by this compound.
Caption: A logical approach to troubleshooting in vitro experiments.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound, a novel Bruton tyrosine kinase inhibitor, in combination with everolimus and pomalidomide in patients with relapsed/refractory lymphomas: An open-label, multicenter, phase 1a/1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Common Off-Target Effects of Irreversible BTK Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common off-target effects of irreversible Bruton's tyrosine kinase (BTK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target kinase families affected by first-generation irreversible BTK inhibitors like ibrutinib?
A1: First-generation irreversible BTK inhibitors, such as ibrutinib, are known to inhibit several other kinases besides BTK, primarily due to their covalent binding mechanism and the presence of a homologous cysteine residue in the active sites of other kinases. The most commonly affected off-target kinase families include the TEC family (e.g., TEC, ITK), the EGFR family (e.g., EGFR, HER2, HER4), and SRC family kinases.[1][2] Inhibition of these off-target kinases is often associated with the adverse effects observed in clinical settings.[3]
Q2: How do second-generation irreversible BTK inhibitors like acalabrutinib and zanubrutinib differ in their off-target profiles compared to ibrutinib?
A2: Second-generation irreversible BTK inhibitors, including acalabrutinib and zanubrutinib, were specifically designed to have greater selectivity for BTK and, consequently, fewer off-target effects.[1][4] This increased specificity is achieved through structural modifications that optimize the interaction with the BTK active site while minimizing binding to other kinases.[4] As a result, acalabrutinib and zanubrutinib generally exhibit significantly less inhibition of kinases like EGFR and members of the SRC family, which is reflected in their improved safety profiles in clinical studies.[3][5]
Q3: What are the typical clinical manifestations of off-target effects of irreversible BTK inhibitors?
A3: The off-target effects of irreversible BTK inhibitors can lead to a range of clinical adverse events. For instance, inhibition of EGFR is commonly associated with rash and diarrhea.[6] Off-target effects on TEC family kinases can contribute to an increased risk of bleeding due to their role in platelet signaling.[6][7] Furthermore, cardiotoxicity, particularly atrial fibrillation, has been linked to the off-target inhibition of kinases such as C-terminal Src kinase (CSK).[8][9][10]
Q4: We are observing an unexpected phenotype in our cell-based experiments with an irreversible BTK inhibitor. How can we determine if this is an on-target or off-target effect?
A4: Distinguishing between on-target and off-target effects is a critical step in kinase inhibitor research. A recommended approach involves a combination of strategies. A "rescue" experiment, where a drug-resistant mutant of the target kinase is overexpressed, can help determine if the phenotype is reversed, indicating an on-target effect.[11] If the phenotype persists, it is likely due to an off-target interaction. Additionally, comparing the observed phenotype with that of a structurally different inhibitor targeting the same kinase can provide further evidence.[12] If both inhibitors produce the same effect, it is more likely to be on-target. For definitive identification of potential off-target kinases, a comprehensive kinase selectivity profiling assay is recommended.[11]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays with irreversible BTK inhibitors.
-
Possible Cause 1: Off-target effects. The observed phenotype may not be mediated by BTK inhibition but rather by the inhibition of an unknown off-target kinase.
-
Troubleshooting Step:
-
Perform a dose-response analysis: A clear dose-response relationship can help to understand the potency of the effect. However, be aware that off-target effects can also be dose-dependent.[13]
-
Conduct a kinase selectivity screen: Use a broad kinase profiling panel to identify potential off-target kinases at a concentration relevant to your experiment (e.g., 10x the on-target IC50).[11]
-
Validate off-targets: If potential off-targets are identified, use siRNA/CRISPR to knock down the expression of these kinases and see if the phenotype is recapitulated.
-
-
-
Possible Cause 2: Differences between biochemical and cellular potency. An inhibitor may show high potency in a biochemical assay but be less effective in a cellular context.
-
Troubleshooting Step:
-
Consider ATP concentration: Biochemical assays are often performed at low, non-physiological ATP concentrations. The high intracellular ATP concentration in cells can out-compete ATP-competitive inhibitors, leading to reduced potency.[11]
-
Assess cell permeability and efflux: The inhibitor may have poor cell membrane permeability or be a substrate for efflux pumps like P-glycoprotein, reducing its intracellular concentration.[11] This can be tested by co-incubation with an efflux pump inhibitor.
-
-
Problem 2: High background or variable results in in-vitro kinase assays.
-
Possible Cause 1: Reagent issues.
-
Troubleshooting Step:
-
Enzyme activity: Ensure the kinase enzyme is active and has not undergone multiple freeze-thaw cycles.
-
ATP degradation: Use fresh ATP stocks, as ATP can degrade over time.
-
Buffer composition: Verify that the buffer components are at the correct concentrations and pH.
-
-
-
Possible Cause 2: Assay conditions.
-
Troubleshooting Step:
-
Reaction time: Ensure the kinase reaction is in the linear range. A time-course experiment can determine the optimal reaction time.
-
Enzyme and substrate concentration: Use concentrations that result in a robust signal without rapid substrate depletion.
-
-
Data Presentation
Table 1: Comparative Off-Target Kinase Inhibition Profiles of Irreversible BTK Inhibitors (IC50, nM)
| Kinase Target | Kinase Family | Ibrutinib (IC50, nM) | Acalabrutinib (IC50, nM) | Zanubrutinib (IC50, nM) |
| BTK | TEC Family | 0.5 - 1.5 | 5.1 | <1 |
| TEC | TEC Family | 78 | 19 | - |
| ITK | TEC Family | 10.7 | >1000 | - |
| BMX | TEC Family | 0.8 | 31 | - |
| TXK | TEC Family | - | 3.4 | - |
| EGFR | Receptor Tyrosine Kinase | 5.6 | >10000 | >1000 |
| HER2 (ErbB2) | Receptor Tyrosine Kinase | 9.4 | - | - |
| HER4 (ErbB4) | Receptor Tyrosine Kinase | - | - | - |
| BLK | SRC Family | 0.5 | 5.3 | - |
| JAK3 | JAK Family | 16.1 | >10000 | - |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (KINOMEscan™)
This protocol provides a general overview of a competitive binding assay to determine the selectivity of a kinase inhibitor.
-
Objective: To determine the dissociation constant (Kd) or percent inhibition of a test compound against a large panel of kinases.
-
Methodology:
-
Kinase Preparation: A large panel of human kinases are expressed as DNA-tagged fusion proteins.
-
Immobilization: The kinases are immobilized on a solid support.
-
Competitive Binding: The test compound is incubated with the immobilized kinases in the presence of a proprietary, broadly active, tagged kinase inhibitor.
-
Quantification: The amount of the tagged inhibitor that is displaced by the test compound is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of the tagged inhibitor detected indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: The results are typically reported as percent inhibition at a given concentration or as a Kd value determined from a dose-response curve.
-
Protocol 2: Cell-Based Phospho-Flow Cytometry Assay for Off-Target Validation
This protocol describes a method to assess the phosphorylation status of a potential off-target kinase in a cellular context.
-
Objective: To determine if a BTK inhibitor inhibits the activity of a suspected off-target kinase in intact cells.
-
Methodology:
-
Cell Culture and Treatment: Culture the appropriate cell line known to express the off-target kinase of interest. Treat the cells with a dose-response of the BTK inhibitor or vehicle control for a specified time.
-
Cell Stimulation (if necessary): If the baseline phosphorylation of the target is low, stimulate the cells with an appropriate agonist to induce phosphorylation.
-
Fixation: Fix the cells with a suitable fixation buffer (e.g., paraformaldehyde-based) to preserve the phosphorylation state of the proteins.
-
Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., methanol-based) to allow antibodies to access intracellular proteins.
-
Staining: Stain the cells with a fluorescently labeled primary antibody specific for the phosphorylated form of the off-target kinase or its downstream substrate. A parallel sample should be stained with an isotype control antibody.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-specific antibody staining. A decrease in MFI in the inhibitor-treated samples compared to the vehicle control indicates inhibition of the off-target kinase.[15][16]
-
Mandatory Visualization
Caption: Off-target inhibition of the EGFR signaling pathway by ibrutinib.
Caption: On- and off-target inhibition of TEC family kinases in BCR signaling.
Caption: Ibrutinib-induced cardiotoxicity via off-target inhibition of CSK.
References
- 1. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Ibrutinib-Mediated Atrial Fibrillation Attributable to Inhibition of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ibrutinib-Associated Cardiotoxicity: From the Pharmaceutical to the Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DTRMWXHS-12 Resistance in B-Cell Malignancies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating resistance mechanisms to DTRMWXHS-12 in B-cell malignancies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a targeted inhibitor of the Bruton's tyrosine kinase (BTK) pathway, a critical component of the B-cell receptor (BCR) signaling cascade.[1][2][3] By covalently binding to a cysteine residue in the BTK active site, this compound blocks its kinase activity, thereby inhibiting downstream signaling pathways that promote B-cell proliferation and survival, such as the PI3K-AKT and NF-κB pathways.[1][4][5]
Q2: My this compound-sensitive cell line is showing reduced responsiveness to the drug. What are the potential causes?
A2: Reduced sensitivity can arise from several factors. Common biological causes include the emergence of drug-resistant clones within the cell population.[6] These clones may harbor specific genetic mutations or have activated alternative survival pathways.[7][8] Experimental variables can also contribute, such as degradation of the this compound compound, inconsistencies in cell culture conditions, or potential contamination.[9][10][11]
Q3: What are the known acquired resistance mechanisms to this compound and similar inhibitors?
A3: The most frequently observed mechanisms of acquired resistance involve genetic mutations in the drug's target or in downstream signaling molecules.[6][7][12] Specifically, mutations in the BTK gene at the drug's binding site (analogous to the C481S mutation for ibrutinib) can prevent covalent binding and render the inhibitor ineffective.[1][8] Additionally, "bypass" mutations can occur in downstream signaling proteins like Phospholipase C gamma 2 (PLCG2), which allow the cell to continue proliferating despite BTK inhibition.[1][7] Activation of alternative, BTK-independent signaling pathways, such as the alternative NF-κB pathway, has also been identified as a resistance mechanism.[1]
Q4: Can resistance to this compound be mediated by mechanisms other than direct mutation of BTK?
A4: Yes, resistance can be multifactorial.[12] Besides mutations in the direct target, cells can develop resistance through:
-
Upregulation of anti-apoptotic proteins: Increased expression of proteins from the BCL-2 family, such as MCL-1 and BCL-XL, can make cells more resistant to apoptosis, even when the primary signaling pathway is inhibited.[13][14][15]
-
Activation of alternative signaling pathways: Cancer cells may adapt by relying on other survival pathways, such as the PI3K/AKT/mTOR pathway, to bypass the blocked BTK signal.[5][15][16]
-
Tumor microenvironment: Signals from the surrounding microenvironment can provide survival cues to the malignant B-cells, reducing their dependency on the BCR pathway and thus diminishing the efficacy of this compound.[7]
-
Epigenetic modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.[17]
Q5: We are observing a loss of a specific cell surface marker in our resistant cell lines. Could this be related to this compound resistance?
A5: While this compound targets an intracellular kinase, resistance to other targeted therapies in B-cell malignancies, such as the anti-CD20 antibody rituximab, is often associated with the loss of the target antigen from the cell surface.[18][19][20] It is plausible that long-term treatment and the resulting selective pressure could lead to broad phenotypic changes in the cancer cells, including alterations in surface protein expression. These changes might not directly cause resistance to this compound but could indicate a more aggressive or altered phenotype.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in sensitive cell lines.
| Possible Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh stock solutions of the drug for each experiment. Store the stock solution in small aliquots at -80°C and avoid repeated freeze-thaw cycles.[9] |
| Variability in Cell Seeding Density | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before plating. Uneven cell numbers can significantly impact results.[10] |
| Inconsistent Culture Conditions | Maintain consistent media formulation, serum batch, and incubator conditions (CO2, temperature, humidity). Variations can alter cell growth rates and drug response.[9][21] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and drug sensitivity.[9][11] |
| Genetic Drift | Use low-passage number cells from a validated cell bank for critical experiments. Prolonged culturing can lead to genetic changes and altered phenotypes.[9] |
Problem 2: Unable to detect expected molecular markers of resistance (e.g., BTK C481S mutation) in a confirmed resistant cell line.
| Possible Cause | Recommended Solution |
| Alternative Resistance Mechanism | The cell line may have developed resistance through a BTK-independent mechanism. Investigate alternative pathways such as PLCγ2 mutations, PI3K/AKT activation, or upregulation of anti-apoptotic proteins like MCL-1.[1][13] |
| Low Allelic Frequency of Mutation | The mutation may be present in only a sub-clone of the cell population. Use a more sensitive detection method, such as next-generation sequencing (NGS) or digital droplet PCR (ddPCR), instead of traditional Sanger sequencing. |
| Poor Antibody for Western Blot | If probing for protein expression changes, validate the antibody using positive and negative controls. Ensure the antibody is specific and sensitive enough to detect the target protein.[9] |
| Suboptimal Protein/DNA Extraction | Optimize your extraction protocols to ensure high-quality protein or DNA. Prevent degradation by using appropriate inhibitors and proper sample handling techniques.[9] |
Data Presentation: Summary of Resistance Mechanisms
Table 1: Genetic Mechanisms of Resistance to this compound
| Gene | Mutation Type | Effect on this compound Efficacy | Frequency in Resistant Clones | Detection Method |
| BTK | Cysteine to Serine substitution at binding site (e.g., C481S) | Prevents covalent binding, leading to high-level resistance.[1] | ~60-80% | Sanger Sequencing, ddPCR, NGS |
| PLCG2 | Gain-of-function mutations | Bypasses the need for BTK activation, conferring resistance.[1][7] | ~15-20% | NGS |
| TP53 | Deletion or mutation | Associated with a higher risk of developing resistance and disease progression.[1][6] | Variable | FISH, NGS |
Table 2: Non-Genetic Mechanisms of Resistance to this compound
| Mechanism | Molecular Change | Effect on this compound Efficacy | Detection Method |
| Pathway Activation | Hyperactivation of alternative NF-κB pathway | Bypasses BTK-dependent classical NF-κB signaling.[1] | Western Blot (for p52, RelB), Reporter Assays |
| Pathway Activation | Increased PI3K/AKT/mTOR signaling | Provides alternative pro-survival signals.[5][15] | Western Blot (for p-AKT, p-mTOR) |
| Apoptotic Evasion | Upregulation of MCL-1 or BCL-XL | Sequesters pro-apoptotic proteins, increasing the threshold for cell death.[13][14] | Western Blot, qPCR |
Experimental Protocols
Cell Viability Assay to Determine IC50
This protocol describes how to measure the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Plating: Seed B-cell lymphoma cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Add 100 µL of the 2X drug dilutions to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control (100% viability) and plot the percentage of cell viability against the log of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[9]
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the activation state of key signaling proteins.
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody (e.g., anti-phospho-BTK, anti-phospho-AKT, anti-MCL-1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: this compound mechanism of action in the BCR signaling pathway.
Caption: Key mechanisms of acquired resistance to this compound.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. B-cell receptor signaling as a driver of lymphoma development and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. benchchem.com [benchchem.com]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 12. BTK inhibitors resistance in B cell malignancies: Mechanisms and potential therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peerj.com [peerj.com]
- 19. Alternative Splicing-Mediated Resistance to Antibody-Based Therapies: Mechanisms and Emerging Therapeutic Strategies | MDPI [mdpi.com]
- 20. ashpublications.org [ashpublications.org]
- 21. adl.usm.my [adl.usm.my]
Technical Support Center: DTRMWXHS-12 Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing toxicity in animal studies involving the investigational compound DTRMWXHS-12. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of toxicity observed with this compound in animal studies?
Q2: What is the recommended starting dose for a this compound in vivo efficacy study?
A2: The starting dose for an efficacy study should be based on data from prior dose range-finding (DRF) and maximum tolerated dose (MTD) studies.[7][9][10] It is recommended to select a starting dose that is below the identified No Observed Adverse Effect Level (NOAEL) to minimize the risk of toxicity confounding the efficacy results.[8][11] If no prior toxicology data is available, it is essential to conduct a DRF study to determine a safe and effective dose range.
Q3: How can I mitigate off-target toxicity of this compound?
A3: Mitigating off-target toxicity involves several strategies.[12] One approach is to optimize the drug delivery system to enhance targeting to the tissue of interest, thereby reducing systemic exposure.[13] Additionally, co-administration of agents that protect susceptible organs or counteract specific toxic effects may be considered, based on the known mechanism of toxicity. Rational drug design to improve target selectivity is a key strategy during the discovery phase to minimize off-target effects.[12][13]
Q4: What should I do if I observe unexpected mortality in my this compound treated group?
A4: Unexpected mortality is a serious event that requires immediate action. The study should be paused, and a thorough investigation should be conducted. This includes a review of dosing procedures, animal health records, and necropsy of the deceased animals. It is crucial to collect tissue samples for histopathological analysis to determine the cause of death.[14] The study protocol and dosing levels should be re-evaluated based on these findings.
Troubleshooting Guides
Issue: Significant Body Weight Loss in Treated Animals
| Possible Cause | Troubleshooting Steps |
| High Dose of this compound | - Review the dose-response data from pilot studies. - Consider reducing the dose in subsequent cohorts. - Implement a dose escalation schedule to allow for acclimatization.[7] |
| Gastrointestinal Toxicity | - Monitor for signs of diarrhea, vomiting, or changes in fecal consistency. - Provide supportive care, such as fluid supplementation. - Consider co-administration of a gastro-protectant, if appropriate for the study design. |
| Palatability of the Formulation | - If administered orally, assess the taste of the vehicle and drug formulation. - Consider alternative routes of administration if palatability is a significant issue. |
| Systemic Illness | - Perform a thorough clinical examination of the animals. - Collect blood samples for hematology and clinical chemistry analysis to assess organ function.[7][14] |
Issue: Elevated Liver Enzymes (ALT/AST) in Blood Samples
| Possible Cause | Troubleshooting Steps |
| Hepatotoxicity of this compound | - Confirm the finding with repeat blood analysis. - Collect liver tissue for histopathological examination to assess for cellular damage.[14] - Reduce the dose or discontinue treatment in the affected cohort. |
| Metabolic Bioactivation | - this compound may be converted to reactive metabolites in the liver.[5][15] - Consider in vitro studies with liver microsomes to investigate the metabolic profile of the compound. |
| Idiosyncratic Drug Reaction | - While less common in preclinical studies, some animals may have a unique sensitivity.[6] - Review the genetic background of the animal model. |
Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) Study for this compound
-
Objective: To determine the maximum tolerated dose (MTD) and identify a range of doses for subsequent efficacy and toxicity studies.[10]
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose this compound
-
Group 3: Mid dose this compound
-
Group 4: High dose this compound
-
Group 5: Sentinel group for recovery assessment (optional)
-
-
Administration: Administer this compound via the intended clinical route for a specified duration (e.g., 14 days).[8]
-
Monitoring:
-
Daily clinical observations for signs of toxicity.[1]
-
Body weight measurements at least twice weekly.
-
Food and water consumption recorded daily.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for hematology and clinical chemistry.
-
Perform a full necropsy and collect major organs for histopathological analysis.
-
-
Data Interpretation: The MTD is defined as the highest dose that does not cause mortality or severe clinical signs. The NOAEL is the highest dose at which no adverse effects are observed.[8]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway for this compound induced hepatotoxicity.
Caption: General experimental workflow for in vivo toxicity studies of this compound.
References
- 1. Clinical signs of toxicity: Significance and symbolism [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. evotec.com [evotec.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 7. noblelifesci.com [noblelifesci.com]
- 8. 4. Toxicological studies with animals [degruyterbrill.com]
- 9. altasciences.com [altasciences.com]
- 10. Toxicity In Rodents, Dogs and Monkeys-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. nationalacademies.org [nationalacademies.org]
- 12. Off Target Toxicity Mitigation → Area → Sustainability [esg.sustainability-directory.com]
- 13. Off-Target Toxicity Reduction → Area → Sustainability [esg.sustainability-directory.com]
- 14. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 15. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize DTRMWXHS-12 degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to handle and store DTRMWXHS-12 in solution to minimize degradation. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK), with potential antineoplastic activity. It belongs to the class of pyrazolo-pyrimidine derivatives. Like many kinase inhibitors, this compound is a small molecule that is likely to have low aqueous solubility.
Q2: What are the primary factors that can cause degradation of this compound in solution?
Based on stability studies of similar BTK inhibitors like ibrutinib and zanubrutinib, this compound is most likely susceptible to degradation under the following conditions:
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can degrade the molecule.[1][2][3]
-
Hydrolysis: The molecule may be unstable in acidic and alkaline (basic) pH conditions.[1][2][3]
-
Precipitation: Due to its likely low aqueous solubility, this compound can precipitate out of solution, especially in aqueous buffers.[4]
Q3: How should I prepare a stock solution of this compound?
It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. For example, zanubrutinib, a similar BTK inhibitor, is soluble in DMSO and DMF.[5]
Q4: How should I store the stock solution of this compound?
Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C for long-term stability.[4] It is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4]
Q5: For how long can I store aqueous dilutions of this compound?
Aqueous solutions of similar BTK inhibitors are not recommended for storage for more than one day.[4][5] It is advisable to prepare fresh aqueous dilutions from the stock solution for each experiment.
Q6: What is the recommended pH for working with this compound in aqueous solutions?
While specific data for this compound is unavailable, similar BTK inhibitors show instability in acidic and alkaline conditions. Therefore, it is recommended to work in a neutral pH range (around 7.0-7.4) to minimize hydrolysis.[4]
Troubleshooting Guides
Issue 1: My this compound has precipitated out of my aqueous buffer.
-
Possible Cause: The concentration of this compound is above its solubility limit in the aqueous buffer.
-
Troubleshooting Steps:
-
Increase the amount of organic co-solvent: If your experimental conditions permit, a slight increase in the percentage of DMSO or DMF in the final aqueous solution can help maintain solubility.
-
Use a solubilizing excipient: For in vivo studies, the use of excipients like SBE-β-CD has been suggested for similar compounds.
-
Prepare a more dilute solution: If possible, lower the final concentration of this compound in your experiment.
-
Issue 2: I am observing inconsistent results in my cell-based assays.
-
Possible Cause 1: Degradation of this compound in the stock solution.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: Avoid using old stock solutions and always aliquot new stock solutions to prevent multiple freeze-thaw cycles.[4]
-
Use anhydrous solvent: this compound may be hygroscopic. Ensure you are using fresh, anhydrous DMSO or DMF for your stock solution as water can affect stability and solubility.[4]
-
-
Possible Cause 2: Instability of this compound in the aqueous media over the course of the experiment.
-
Troubleshooting Steps:
-
Minimize exposure time: Add the this compound solution to your assay as close to the start of the experiment as possible.
-
Maintain neutral pH: Ensure the pH of your cell culture media is stable and within the neutral range.
-
Data Summary
Since no specific quantitative stability data for this compound is publicly available, the following table summarizes the likely stability profile based on data from other irreversible BTK inhibitors.
| Condition | Likely Stability of this compound | Recommendation |
| Acidic pH | Unstable | Avoid acidic buffers. Maintain a neutral pH. |
| Neutral pH | Relatively Stable | Use buffers with a pH around 7.2 for aqueous dilutions. |
| Alkaline pH | Unstable | Avoid alkaline buffers. Maintain a neutral pH. |
| Oxidation | Susceptible | Degas solvents, and consider working under an inert atmosphere (e.g., nitrogen or argon) for long-term experiments. |
| Thermal Stress | Likely Stable | While likely stable at room temperature for short periods, long-term storage should be at -20°C or -80°C. |
| Photolytic Stress | Likely Stable | As a precaution, store solutions in amber vials or protected from light. |
Experimental Protocols
Protocol: Basic Stability Assessment of this compound in Solution
This protocol outlines a general method for researchers to assess the stability of their this compound solution under their specific experimental conditions.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
-
pH meter
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. This will be your time zero (T=0) sample.
-
Prepare test solutions: Dilute the stock solution with your aqueous buffer to the final working concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared test solution by HPLC to determine the initial peak area of this compound.
-
Incubate samples: Store the remaining test solution under your experimental conditions (e.g., 37°C for a cell-based assay).
-
Time-point analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the test solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: A logical workflow for troubleshooting common issues with this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting inconsistent results with DTRMWXHS-12
Welcome to the technical support center for DTRMWXHS-12, a potent and selective inhibitor of the WXH signaling pathway. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor designed to target the kinase domain of WXH-1, a critical component of the WXH signaling pathway implicated in cell proliferation and survival. By binding to the ATP pocket of WXH-1, this compound competitively inhibits its kinase activity, blocking downstream signaling.
Q2: How should I store and handle this compound?
A2: For long-term stability, this compound powder should be stored at -20°C for up to three years.[1][2] Stock solutions, typically prepared in DMSO, should be aliquoted into small, single-use volumes and stored at -80°C to avoid repeated freeze-thaw cycles.[1] Before use, allow vials to equilibrate to room temperature to prevent moisture condensation.[3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[4][5][6]
Troubleshooting Inconsistent Results
Issue 1: High variability in IC50 values between experiments.
High variability in the half-maximal inhibitory concentration (IC50) is a common challenge that can stem from several factors related to reagent handling, cell culture practices, and assay conditions.[7][8]
Potential Cause 1: Reagent Instability
Improper storage or handling can lead to the degradation of this compound, affecting its potency.
-
Troubleshooting Steps:
-
Always prepare fresh dilutions for each experiment from a properly stored, frozen aliquot.[8]
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Confirm the stability of the compound in your specific assay buffer and under your experimental conditions.
-
Data Summary: Impact of Storage on this compound Potency
| Storage Condition of Stock (10 mM in DMSO) | Average IC50 (nM) after 4 Weeks | Standard Deviation (nM) |
| -80°C (Single-use aliquots) | 52.3 | 4.8 |
| -20°C (Single-use aliquots) | 58.1 | 7.2 |
| -20°C (Multiple freeze-thaw cycles) | 85.7 | 21.4 |
| 4°C | 150.2 | 45.9 |
Potential Cause 2: Variability in Cell Culture Conditions
The physiological state of your cells can significantly impact their response to inhibitors.[9]
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments.
-
Cell Confluency: Seed cells to ensure they are in the logarithmic growth phase (typically 50-70% confluency) at the time of treatment. High confluency can alter signaling pathways and drug response.
-
Serum Concentration: Maintain a consistent serum concentration in your culture medium, as serum proteins can bind to small molecules and reduce their effective concentration.
-
Potential Cause 3: Inconsistent Assay Protocol
Minor deviations in the experimental protocol can introduce significant variability.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and uneven cell distribution.[7]
-
Incubation Time: Use a consistent incubation time for drug treatment across all experiments.[7][9]
-
Plate Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of 96-well plates for experimental samples. Fill them with sterile PBS or media instead.[7][10]
-
Workflow Diagram: IC50 Determination
Caption: Standard experimental workflow for determining the IC50 value.
Issue 2: Vehicle control (e.g., DMSO) shows unexpected cytotoxicity.
If the cells treated with only the vehicle (solvent) show reduced viability or morphological changes, it is likely due to solvent toxicity.[11][12]
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Calculate the final percentage of DMSO in your culture medium. For most cell lines, this should not exceed 0.5%. Some sensitive cell lines may require concentrations as low as 0.1%.[4][6]
-
Use High-Quality DMSO: Use anhydrous, cell-culture grade DMSO to prepare stock solutions. DMSO is hygroscopic and can absorb water, which may affect compound solubility and cell health.[2]
-
Consistent Solvent Concentration: Ensure that every well, including the untreated control, receives the same final concentration of DMSO.
-
Data Summary: Effect of DMSO Concentration on HeLa Cell Viability after 48h
| Final DMSO Concentration (%) | Average Cell Viability (%) | Standard Deviation (%) | Cytotoxicity Observed |
| 0.05 | 99.8 | 2.1 | No |
| 0.1 | 98.5 | 3.5 | No |
| 0.5 | 92.1 | 5.8 | Minimal |
| 1.0 | 75.4 | 9.2 | Yes[13] |
| 2.0 | 48.2 | 12.6 | Yes[4] |
Troubleshooting Logic: Identifying Source of Control Toxicity
Caption: Decision tree for troubleshooting vehicle control cytotoxicity.
Issue 3: In-vitro biochemical assay results do not correlate with cell-based assay results.
Discrepancies between biochemical (in-vitro) and cell-based assays are common. This can happen when a compound that is potent against a purified enzyme is less effective in a complex cellular environment.[8][14]
-
Potential Causes & Solutions:
-
Cell Permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target. Consider performing permeability assays (e.g., PAMPA) to assess this.
-
Cellular ATP Concentration: Biochemical assays are often run at low ATP concentrations, which can overestimate the potency of ATP-competitive inhibitors like this compound.[8][14] Cellular ATP levels are much higher (millimolar range), requiring a higher concentration of the inhibitor to be effective.
-
Off-Target Effects: In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets, not just WXH-1.[14][15]
-
Drug Efflux: Cells may actively transport the inhibitor out via efflux pumps (e.g., P-glycoprotein).
-
Confirming On-Target Activity in Cells
To verify that this compound is engaging its intended target within the cell, monitor the phosphorylation status of a known downstream substrate of WXH-1.
Signaling Pathway: Simplified WXH-1 Cascade
Caption: this compound inhibits the WXH-1 signaling pathway.
Experimental Protocols
Protocol: In-Cell Western for On-Target Engagement
This protocol allows for the quantification of target inhibition by measuring the levels of phosphorylated Substrate-A (p-Substrate-A) directly in fixed cells.[16]
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to ~80% confluency.
-
Serum Starvation: Replace growth medium with serum-free medium for 12-16 hours to reduce basal signaling.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for 2 hours.
-
Stimulation: Stimulate the WXH pathway by adding the appropriate Growth Factor for 30 minutes.
-
Fixation & Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash 3x with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Blocking: Block with an appropriate blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate overnight at 4°C with two primary antibodies simultaneously:
-
Rabbit anti-p-Substrate-A (specific to the phosphorylated target).
-
Mouse anti-Actin (for normalization).
-
-
Secondary Antibody Incubation:
-
Wash 4x with PBS + 0.1% Tween-20.
-
Incubate for 1 hour at room temperature (in the dark) with two secondary antibodies:
-
IRDye 800CW Goat anti-Rabbit (detects p-Substrate-A).
-
IRDye 680RD Goat anti-Mouse (detects Actin).
-
-
-
Imaging:
-
Wash 4x with PBS + 0.1% Tween-20.
-
Image the plate on an infrared imaging system (e.g., LI-COR Odyssey).
-
-
Analysis: Quantify the intensity of the 800nm signal (p-Substrate-A) and normalize it to the 700nm signal (Actin). Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. clyte.tech [clyte.tech]
- 10. marinbio.com [marinbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: DTRMWXHS-12 Off-Target Kinase Screening
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, DTRMWXHS-12. Below you will find information on its off-target screening profile, relevant experimental protocols, troubleshooting guides, and frequently asked questions.
Off-Target Kinase Screening Results for this compound
Published information from a 2017 study in Blood indicates that this compound was screened against a panel of 104 proteins, including kinases, transporters, cell receptors, and ion channels, and showed no significant inhibitory activity. This suggests that this compound is a highly selective inhibitor of its intended target, BTK.
Data Presentation
While the specific quantitative results from the off-target screening of this compound are not publicly available, the following table provides a representative example of how such data is typically presented. This hypothetical data is for illustrative purposes and does not represent the actual off-target profile of this compound.
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Assay Type |
| BTK (On-Target) | 0.7 | 99% | Biochemical |
| ABL1 | >10,000 | <10% | Biochemical |
| EGFR | >10,000 | <5% | Biochemical |
| FYN | 8,500 | 15% | Biochemical |
| LCK | >10,000 | <10% | Biochemical |
| SRC | 9,200 | 12% | Biochemical |
| TEC | 550 | 65% | Biochemical |
| ITK | 890 | 58% | Biochemical |
| BMX | 1,200 | 45% | Biochemical |
| MAP2K1 | >10,000 | <5% | Biochemical |
| PI3Kα | >10,000 | <5% | Biochemical |
Experimental Protocols
Kinase Screening Assay (Biochemical)
This protocol outlines a general procedure for performing an in vitro biochemical kinase assay to determine the IC50 value of an inhibitor.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the kinase and substrate to the wells of the assay plate containing kinase assay buffer.
-
Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., luminescence, fluorescence) on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
-
Q1: What is the significance of off-target kinase screening?
-
A1: Off-target kinase screening is crucial for assessing the selectivity of a kinase inhibitor. Identifying unintended targets can help predict potential side effects and uncover novel therapeutic applications. High selectivity, as suggested for this compound, is generally desirable to minimize off-target toxicities.
-
-
Q2: How do I interpret the IC50 values in the off-target screening data?
-
A2: The IC50 (half-maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 value indicates greater potency. When comparing on-target to off-target IC50 values, a large ratio (e.g., >100-fold) suggests high selectivity.
-
-
Q3: What is the difference between a biochemical and a cell-based assay?
-
A3: A biochemical assay uses purified, recombinant enzymes to measure the direct interaction between an inhibitor and a kinase. A cell-based assay measures the effect of an inhibitor on kinase activity within a living cell, providing insights into factors like cell permeability and engagement with the target in its natural environment.
-
Troubleshooting Guide
-
Issue 1: High variability between replicate wells.
-
Possible Cause: Pipetting errors, improper mixing, or edge effects on the assay plate.
-
Solution: Ensure proper calibration of pipettes and use a multi-channel pipette for consistency. Mix all reagents thoroughly before dispensing. Avoid using the outer wells of the plate if edge effects are suspected.
-
-
Issue 2: No or very low kinase activity in the positive control wells.
-
Possible Cause: Inactive kinase, degraded ATP, or incorrect buffer composition.
-
Solution: Verify the activity of the kinase using a known potent inhibitor as a control. Prepare fresh ATP solutions and confirm the pH and composition of the assay buffer.
-
-
Issue 3: The inhibitor shows activity against a wide range of unrelated kinases.
-
Possible Cause: The compound may be a non-specific inhibitor, or it may be interfering with the assay technology (e.g., luciferase-based detection).
-
Solution: Perform counter-screens to rule out assay interference. Consider the chemical structure of the compound for features that might lead to non-specific binding.
-
Visualizations
Caption: Experimental workflow for off-target kinase screening.
Caption: Hypothetical signaling pathway for this compound.
Technical Support Center: DTRMWXHS-12 and BTK Mutational Analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential for the Bruton's tyrosine kinase (BTK) inhibitor, DTRMWXHS-12, to induce mutations in its target, BTK.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation.[2][3] This inhibition blocks the B-cell antigen receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells that overexpress BTK.[1][4]
Q2: Is there any direct evidence that this compound induces mutations in BTK?
Currently, there is no publicly available preclinical or clinical data that specifically demonstrates this compound induces mutations in the BTK gene. Clinical studies have focused on the safety and efficacy of this compound, with adverse events being monitored, but specific mutagenicity data has not been published.[5][6][7]
Q3: Why is the potential for BTK mutations a concern with BTK inhibitors?
Acquired resistance to BTK inhibitors is a significant clinical challenge. The most common mechanism of resistance to covalent BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib is the emergence of mutations in the BTK gene.[6][8] These mutations can interfere with the inhibitor's ability to bind to BTK, thereby restoring its kinase activity and allowing the cancer cells to resume proliferation.[8][9][10]
Q4: What are the most common BTK mutations associated with resistance to covalent inhibitors?
The most frequently observed mutation is a substitution at the cysteine 481 residue (C481S), the site of covalent binding for irreversible inhibitors.[8][9] Other, less common mutations have been identified, including those at positions T474 and L528.[6][8]
Troubleshooting Guide: Investigating this compound Induced Mutagenesis
This guide is intended for researchers designing experiments to assess the potential of this compound to induce mutations in BTK.
| Issue | Possible Cause | Suggested Solution |
| No detectable BTK mutations after prolonged this compound treatment in cell lines. | 1. This compound may not be mutagenic under the tested conditions. 2. The concentration of this compound used is too low to induce a detectable level of mutations. 3. The duration of treatment is insufficient for mutations to arise and be selected for. 4. The analytical method (e.g., Sanger sequencing) is not sensitive enough to detect rare mutations. | 1. This could be a valid result. Consider performing standard mutagenicity assays (Ames test, in vitro micronucleus assay) to assess general mutagenic potential. 2. Perform a dose-response study to determine the IC50 of this compound in your cell line. Use concentrations at and above the IC50 for mutagenesis studies. 3. Extend the treatment duration, potentially for several months, with continuous passaging of the cells in the presence of the inhibitor. 4. Utilize more sensitive techniques like next-generation sequencing (NGS) to detect mutations at low allele frequencies. |
| High levels of cell death observed at desired this compound concentrations. | The concentration of this compound is cytotoxic, preventing the survival of cells that might acquire mutations. | Establish a dose-escalation protocol, starting with a low concentration of this compound and gradually increasing it over time. This allows for the selection of resistant clones that may harbor BTK mutations. |
| BTK mutations are detected, but they are not at the C481 residue. | Resistance may be developing through alternative mechanisms, including mutations that allosterically affect drug binding or activate downstream signaling pathways. | Characterize the identified mutations to understand their functional impact on BTK activity and this compound binding. Also, investigate downstream components of the BCR signaling pathway, such as PLCG2, for potential mutations.[9][10] |
Experimental Protocols
Protocol 1: In Vitro Mutagenesis Assay in B-cell Lymphoma Cell Lines
This protocol outlines a general workflow for assessing the potential of this compound to induce BTK mutations in a laboratory setting.
-
Cell Line Selection: Choose a B-cell lymphoma cell line that is sensitive to this compound and expresses wild-type BTK.
-
Dose-Response and IC50 Determination: Culture the selected cell line in the presence of serial dilutions of this compound for 72 hours. Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Long-Term Culture with this compound:
-
Culture the cells in the continuous presence of this compound at a concentration around the IC50.
-
Maintain parallel cultures with a vehicle control (e.g., DMSO).
-
Gradually increase the concentration of this compound in the treatment group over several weeks to months to select for resistant clones.
-
-
Genomic DNA Extraction: At regular intervals, and when resistant clones emerge, harvest cells from both the treated and control groups and extract genomic DNA.
-
BTK Gene Sequencing:
-
Amplify the coding region of the BTK gene from the extracted genomic DNA using PCR.
-
Sequence the PCR products using Sanger sequencing or, for higher sensitivity, next-generation sequencing (NGS).
-
-
Data Analysis: Align the sequencing data to the reference BTK gene sequence to identify any mutations that have arisen in the this compound-treated cells compared to the control cells.
Protocol 2: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[11][12]
-
Bacterial Strains: Utilize multiple strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100).[13]
-
Metabolic Activation: Conduct the assay both with and without a mammalian liver extract (S9 fraction) to account for the metabolic activation of the test compound into a mutagen.[14]
-
Exposure: Expose the bacterial strains to various concentrations of this compound in a minimal histidine medium.
-
Plating: Plate the treated bacteria on a histidine-free agar medium.
-
Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Analysis: A significant, dose-dependent increase in the number of revertant colonies in the this compound-treated plates compared to the negative control indicates a mutagenic potential.[11]
Protocol 3: In Vitro Micronucleus Assay
This assay detects chromosomal damage.[1][15]
-
Cell Culture: Treat a suitable mammalian cell line (e.g., CHO, TK6) with various concentrations of this compound.[5][16]
-
Cytokinesis Block: Add cytochalasin B to the culture to block cell division at the binucleate stage.[1][15]
-
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[5]
-
Microscopic Analysis: Score the frequency of micronuclei (small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells.
-
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that this compound may be genotoxic.
Data Presentation
As no quantitative data on the mutagenicity of this compound is publicly available, the following table is a hypothetical representation of results from an in vitro mutagenesis study.
| Cell Line | This compound Concentration | Duration of Treatment | BTK Mutation Detected | Allele Frequency (%) |
| TMD8 | 1 µM | 3 months | None | 0 |
| TMD8 | 5 µM | 3 months | C481S | 2.5 |
| REC-1 | 1 µM | 6 months | None | 0 |
| REC-1 | 5 µM | 6 months | T474I | 1.8 |
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: Experimental workflow for assessing this compound-induced BTK mutations in vitro.
References
- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 2. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. emjreviews.com [emjreviews.com]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. Novel mechanisms of resistance in CLL: variant BTK mutations in second-generation and noncovalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acalabrutinib | Covalent and Non-Covalent BTK Inhibition in Chronic Lymphocytic Leukemia Treatment | springermedicine.com [springermedicine.com]
- 8. ashpublications.org [ashpublications.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. enamine.net [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. jove.com [jove.com]
Addressing variability in DTRMWXHS-12 xenograft tumor growth
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the DTRMWXHS-12 xenograft model. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address variability in tumor growth and other common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound cell line and its primary application?
A1: this compound is a human B-cell lymphoma cell line utilized in preclinical oncology research to establish xenograft models in immunodeficient mice. These models are instrumental in studying tumor growth dynamics and evaluating the in vivo efficacy of novel therapeutic agents, particularly those targeting B-cell malignancies.
Q2: What is the mechanism of action of the this compound compound?
A2: this compound is an orally available inhibitor of Bruton's tyrosine kinase (BTK).[1] By inhibiting BTK, it blocks the B-cell antigen receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1] This targeted inhibition leads to a halt in the growth of B-cell malignancies that overexpress BTK.[1]
Q3: We are observing a low tumor take rate after implanting this compound cells. What are the potential causes?
A3: A low tumor take rate can be attributed to several factors, including the health and viability of the cells, the number of cells injected, and the strain of the immunodeficient mice used.[2] It is crucial to ensure that the cells are in the logarithmic growth phase and have high viability at the time of injection.[3] Additionally, the choice of mouse strain can significantly impact engraftment success.[4]
Q4: Tumor growth is highly variable between individual mice within the same experimental group. How can we improve consistency?
A4: Inter-animal variability is a common challenge in xenograft studies.[3] To minimize this, it is essential to standardize your experimental protocol rigorously. This includes using mice of a consistent age and weight, ensuring a uniform cell preparation and injection technique, and considering the use of a basement membrane extract like Matrigel to support initial tumor establishment.[2][3]
Troubleshooting Guides
Issue 1: High Variability in Initial Tumor Growth
Symptoms:
-
Significant differences in the time to palpable tumor formation between animals.
-
Wide range of tumor volumes across a single group in the early stages of the study.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Health and Viability | Ensure this compound cells are harvested during the logarithmic growth phase (70-80% confluency). Cell viability, as determined by a trypan blue exclusion assay, should be greater than 95%.[3] Use cells with a low passage number to maintain tumorigenicity.[2] |
| Cell Preparation and Injection | Prepare a single-cell suspension to avoid clumping. Keep cells on ice until injection. Inject a consistent volume and number of cells subcutaneously into the same flank for all animals. Withdraw the needle slowly to prevent leakage.[2] |
| Animal Health and Strain | Use immunodeficient mice of the same age (typically 4-6 weeks) and from the same supplier.[2] Allow for an acclimatization period of at least one week before the experiment begins. |
| Use of Matrigel | Co-injection of this compound cells with a basement membrane extract (e.g., Matrigel) can improve tumor take rate and lead to more uniform initial growth. |
Issue 2: Inconsistent Response to this compound Treatment
Symptoms:
-
Within the treatment group, some tumors regress, while others continue to grow.
-
Lack of a clear dose-dependent response.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Drug Formulation and Administration | Ensure the this compound compound is properly formulated and administered consistently. This includes the route of administration, time of day, and dosage.[2] Prepare fresh formulations as required. |
| Tumor Size at Treatment Initiation | Start treatment when tumors have reached a consistent, predetermined volume (e.g., 100-150 mm³). Large variations in initial tumor size can lead to differential responses. |
| Tumor Microenvironment | The tumor microenvironment, including factors like hypoxia and stromal components, can influence drug efficacy.[5] While difficult to control, acknowledging this variability is important in data analysis. |
| Animal Metabolism | Individual differences in mouse metabolism can affect drug processing and efficacy. Randomize animals into control and treatment groups after tumors are established to mitigate this. |
Experimental Protocols
Protocol 1: this compound Cell Preparation and Xenograft Implantation
-
Cell Culture: Culture this compound cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, aspirate the medium and wash with sterile PBS. Detach cells using trypsin-EDTA, then neutralize with complete medium.
-
Cell Counting and Viability: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in sterile, serum-free medium or PBS.[3] Perform a trypan blue exclusion assay to ensure >95% viability.[3]
-
Cell Suspension Preparation: Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 1 x 10⁷ cells/mL.[3] Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize a 4-6 week old immunodeficient mouse (e.g., NOD-SCID) using an approved method. Shave and sterilize the injection site on the right flank.[2]
-
Injection: Using a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells).[2]
-
Monitoring: Monitor the animals regularly for tumor formation, body weight, and overall health.[2] Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
Protocol 2: Tumor Volume Measurement and Data Analysis
-
Tumor Measurement: Measure the length (L) and width (W) of the tumor 2-3 times weekly using digital calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (W² x L) / 2.[2]
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. At the end of the study, calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
Caption: this compound inhibits the BTK signaling pathway.
Caption: Troubleshooting workflow for tumor growth variability.
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Factors of Establishing Patient-derived Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
Validation & Comparative
Preclinical Efficacy Showdown: A Comparative Analysis of the Novel BTK Inhibitor DTRMWXHS-12 and Ibrutinib
In the landscape of targeted therapies for B-cell malignancies, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone of treatment. Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the management of various B-cell cancers. However, the quest for agents with improved efficacy and safety profiles has led to the development of novel BTK inhibitors. This guide provides a preclinical comparison of DTRMWXHS-12, a potent and selective next-generation BTK inhibitor, and the established therapeutic, ibrutinib.
Introduction to this compound and Ibrutinib
This compound is an orally available, irreversible BTK inhibitor currently under clinical investigation.[1] Preclinical data indicate that it is a highly potent and selective inhibitor of BTK.[1] Ibrutinib is an established, orally administered, first-in-class BTK inhibitor that has received regulatory approval for the treatment of several B-cell malignancies. Both drugs function by covalently binding to a cysteine residue in the active site of BTK, leading to irreversible inhibition of its kinase activity and subsequent disruption of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.
In Vitro Efficacy
A direct head-to-head preclinical comparison of this compound and ibrutinib in the same panel of B-cell malignancy cell lines is not yet publicly available. However, data from separate studies provide insights into their respective potencies.
This compound has demonstrated potent inhibition of BTK with a reported half-maximal inhibitory concentration (IC50) of 0.7 nM.[1] Furthermore, in an off-target screening against 104 other proteins, this compound showed no significant inhibitory activity, suggesting a high degree of selectivity.[1]
Ibrutinib has an IC50 for BTK of 0.5 nM.[2] Its anti-proliferative activity has been evaluated in various B-cell lymphoma and leukemia cell lines, with IC50 values varying depending on the specific cell line and experimental conditions. For instance, in Burkitt lymphoma cell lines, the IC50 of ibrutinib was reported to be 5.20 µM in Raji cells and 0.868 µM in Ramos cells.[2]
Table 1: In Vitro Potency of this compound and Ibrutinib
| Parameter | This compound | Ibrutinib |
| Target | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) |
| BTK IC50 | 0.7 nM[1] | 0.5 nM[2] |
| Cellular IC50 (Raji) | Data not available | 5.20 µM[2] |
| Cellular IC50 (Ramos) | Data not available | 0.868 µM[2] |
| Selectivity | High (no inhibition of 104 off-targets)[1] | Data not available in a comparable format |
In Vivo Efficacy
Detailed preclinical in vivo monotherapy efficacy data for this compound is limited in publicly accessible literature. However, one study mentioned that in xenograft tumor models, a combination therapy including this compound demonstrated superior efficacy compared to single agents at lower combined doses.[3]
Preclinical in vivo studies with ibrutinib have been more extensively reported. In a human Burkitt lymphoma xenograft mouse model using Raji cells, treatment with ibrutinib significantly prolonged the median survival of the mice to 32 days compared to 24 days in the control group.[2]
Table 2: In Vivo Efficacy in Xenograft Models
| Drug | Cancer Model | Animal Model | Key Findings |
| This compound | B-cell Lymphoma | Xenograft | Superior efficacy in combination therapy[3] |
| Ibrutinib | Burkitt Lymphoma (Raji cells) | NSG Mice | Increased median survival (32 vs. 24 days)[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for a key preclinical experiment.
Caption: BTK Signaling Pathway Inhibition.
Caption: In Vitro Cell Viability Assay Workflow.
Experimental Protocols
In Vitro BTK Enzymatic Assay (General Protocol)
A general protocol for determining the IC50 of a BTK inhibitor involves a kinase assay. Recombinant human BTK enzyme is incubated with a specific substrate and ATP in a buffer solution. The inhibitor (this compound or ibrutinib) is added at various concentrations. The kinase reaction is allowed to proceed for a defined period at a specific temperature, after which the reaction is stopped. The amount of phosphorylated substrate is then quantified, often using methods like radioisotope incorporation, fluorescence, or luminescence. The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in enzyme activity compared to a control without the inhibitor.
Cell Viability/Anti-Proliferation Assay (General Protocol)
B-cell malignancy cell lines (e.g., Raji, Ramos) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of this compound or ibrutinib, typically in a serum-containing medium. A vehicle control (e.g., DMSO) is also included. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo. These assays measure the metabolic activity of viable cells, which correlates with cell number. The results are used to generate dose-response curves, from which the IC50 values (the concentration of the drug that inhibits cell growth by 50%) are calculated.
In Vivo Xenograft Study (General Protocol)
Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously inoculated with a suspension of human B-cell lymphoma cells (e.g., Raji). Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the BTK inhibitor (this compound or ibrutinib) orally at a specified dose and schedule. The control group receives a vehicle. Tumor volume is measured regularly with calipers. At the end of the study, or when tumors reach a predetermined size, the animals are euthanized. Efficacy is evaluated by comparing tumor growth inhibition and survival rates between the treated and control groups.
Conclusion
References
- 1. ashpublications.org [ashpublications.org]
- 2. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
In Vitro Potency Showdown: DTRMWXHS-12 vs. Acalabrutinib for Bruton's Tyrosine Kinase (BTK) Inhibition
For Immediate Release
This guide provides a detailed in vitro comparison of two potent Bruton's tyrosine kinase (BTK) inhibitors: DTRMWXHS-12 and acalabrutinib. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the underlying biological pathways and experimental processes.
Executive Summary
Both this compound and acalabrutinib are highly potent, irreversible inhibitors of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway. In biochemical assays, this compound demonstrates approximately 7-fold greater potency than acalabrutinib in inhibiting BTK. Both compounds exhibit high selectivity, with minimal off-target effects reported.
Data Presentation
The following table summarizes the in vitro potency of this compound and acalabrutinib against BTK.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | BTK | Biochemical | 0.7 | [1] |
| Acalabrutinib | BTK | Biochemical | 5.1 |
Mechanism of Action
Both this compound and acalabrutinib are covalent inhibitors of BTK. They form an irreversible bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its inactivation. This targeted inhibition blocks the downstream signaling cascade that is crucial for B-cell proliferation, survival, and activation.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach for comparing these inhibitors, the following diagrams have been generated.
References
A Comparative Analysis of the Selectivity Profiles of DTRMWXHS-12 and Zanubrutinib
For Immediate Release
This guide provides a detailed comparison of the kinase selectivity profiles of two Bruton's tyrosine kinase (BTK) inhibitors: DTRMWXHS-12 and zanubrutinib. Designed for researchers, scientists, and drug development professionals, this document summarizes available quantitative data, outlines experimental methodologies, and visualizes key signaling pathways to offer an objective assessment of these two therapeutic agents.
Introduction
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell malignancies.[1] Both this compound and zanubrutinib are potent, irreversible BTK inhibitors.[2][3] Zanubrutinib, a second-generation BTK inhibitor, was specifically designed to improve upon the selectivity of the first-generation inhibitor, ibrutinib, thereby minimizing off-target effects and associated toxicities.[3][4] this compound is also described as a highly selective and potent BTK inhibitor.[2] This guide aims to collate and present the publicly available data on the selectivity of these two compounds to aid in their comparative evaluation.
Quantitative Selectivity Data
The following tables summarize the available quantitative data on the inhibitory activity of this compound and zanubrutinib against their primary target, BTK, and key off-target kinases.
Table 1: Potency Against Primary Target (BTK)
| Compound | IC50 (nM) | Source |
| This compound | 0.7 | [2] |
| Zanubrutinib | <1 | [5][6] |
Table 2: Off-Target Kinase Inhibition Profile
| Compound | Off-Target Kinase Panel | Key Findings | Source |
| This compound | 104 proteins (including transporters, cell receptors, ion channels, and enzymes) | No inhibitory activity reported. | [2] |
| Zanubrutinib | 370 kinases (KINOMEscan) | Showed >50% inhibition in only 7 kinases other than BTK (compared to 17 for ibrutinib). | [7][8] |
| Specific Kinases | More selective than ibrutinib against EGFR, FGR, FRK, HER2, HER4, ITK, JAK3, LCK, BLK, and TEC. | [3][5] |
Experimental Protocols
Detailed experimental protocols for the selectivity profiling of this compound and zanubrutinib are not publicly available. However, based on common practices for kinase inhibitor profiling, a generalized methodology is described below.
Kinase Inhibition Assays (e.g., KINOMEscan)
Kinase selectivity is often determined using in vitro binding or enzymatic assays against a large panel of kinases. A common platform for this is the KINOMEscan™, which is a competition binding assay.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.
-
Generalized Protocol:
-
Kinases are produced as fusions with a DNA tag.
-
The test compound (this compound or zanubrutinib) is incubated with the DNA-tagged kinase and an immobilized ligand in a multi-well plate.
-
The mixture is allowed to reach equilibrium.
-
Unbound components are washed away.
-
The amount of bound, DNA-tagged kinase is quantified using qPCR.
-
The results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. An IC50 value, the concentration of the inhibitor that results in 50% inhibition of kinase activity, can then be determined from dose-response curves.
-
Cell-Based Off-Target Assays
To assess the functional consequences of off-target inhibition, cellular assays are employed. For example, to evaluate the effect on EGFR signaling:
-
Principle: Measure the phosphorylation of EGFR in a relevant cell line upon stimulation with its ligand (EGF) in the presence of the inhibitor.
-
Generalized Protocol:
-
A suitable cell line (e.g., A431) is cultured.
-
Cells are treated with various concentrations of the BTK inhibitor (or a positive control EGFR inhibitor) for a defined period.
-
The cells are then stimulated with EGF to induce EGFR phosphorylation.
-
Cell lysates are prepared, and the levels of phosphorylated EGFR are measured using techniques such as Western blotting or ELISA.
-
A reduction in EGF-induced phosphorylation indicates off-target inhibition of EGFR.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and a general experimental workflow for assessing kinase inhibitor selectivity.
Discussion
The available data indicates that both this compound and zanubrutinib are highly potent inhibitors of BTK. Zanubrutinib has been extensively characterized as a second-generation BTK inhibitor with a superior selectivity profile compared to the first-generation inhibitor, ibrutinib.[3][4] This increased selectivity is attributed to its design, which aimed to minimize interactions with other kinases, particularly those in the TEC and EGFR families.[3] The kinome scan data for zanubrutinib, showing inhibition of a smaller number of off-target kinases compared to ibrutinib, supports its classification as a more selective inhibitor.[7][8]
For this compound, the reported lack of inhibitory activity against a panel of 104 proteins suggests a high degree of selectivity.[2] However, without the specific list of the proteins screened, a direct and comprehensive comparison with zanubrutinib's broad kinome scan is challenging. The 104-protein panel may not be as comprehensive in terms of kinase coverage as the 370-kinase panel used for zanubrutinib.
Conclusion
Both this compound and zanubrutinib are potent BTK inhibitors with evidence of high selectivity. Zanubrutinib's selectivity has been well-documented in comparative studies against ibrutinib, demonstrating a clear improvement in minimizing off-target kinase interactions. The data for this compound also points towards a favorable selectivity profile, although more detailed, publicly available data from broader kinase panels would be necessary for a definitive head-to-head comparison with zanubrutinib. Researchers and clinicians should consider the depth of available selectivity data when evaluating the potential therapeutic advantages of these inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DTRMWXHS-12 and Other Bruton's Tyrosine Kinase (BTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Bruton's Tyrosine Kinase (BTK) inhibitor, DTRMWXHS-12, with other commercially available and late-stage clinical BTK inhibitors. The comparison focuses on biochemical potency, kinase selectivity, and mechanism of action, supported by available experimental data.
Introduction to BTK Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1][2] The BCR pathway is essential for the proliferation, survival, and differentiation of B-cells.[1][2] In many B-cell malignancies, this pathway is constitutively active, making BTK a critical therapeutic target.[1][2] BTK inhibitors are broadly categorized into covalent irreversible inhibitors, which form a permanent bond with a cysteine residue (C481) in the BTK active site, and non-covalent (reversible) inhibitors, which do not rely on this interaction and can be effective against C481-mutated resistant tumors.
Overview of Compared BTK Inhibitors
This guide compares the following BTK inhibitors:
-
This compound: A novel, selective, and irreversible BTK inhibitor.
-
Ibrutinib (First-Generation): The first-in-class covalent BTK inhibitor, known for its efficacy but also for off-target effects.
-
Acalabrutinib (Second-Generation): A covalent inhibitor designed for greater selectivity than ibrutinib.
-
Zanubrutinib (Second-Generation): Another second-generation covalent inhibitor developed to optimize BTK occupancy and minimize off-target effects.
-
Pirtobrutinib (Third-Generation): A non-covalent, reversible inhibitor designed to overcome resistance mediated by C481 mutations.
Biochemical Potency and Selectivity
The potency of BTK inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in biochemical assays. A lower IC50 value indicates greater potency. Selectivity, on the other hand, refers to the inhibitor's ability to target BTK with minimal activity against other kinases, which can help reduce off-target side effects.
Disclaimer: The following data has been compiled from various sources. Direct comparison of absolute values between studies can be challenging due to differences in assay conditions. However, the relative potencies and selectivity profiles provide valuable insights.
| Inhibitor | BTK IC50 (nM) | Key Off-Target Kinases | Kinase Selectivity Profile |
| This compound | 0.7[3] | Not specified in detail, but an off-target screen against 104 proteins indicated no inhibitory activity.[3] | High (based on initial screening)[3] |
| Ibrutinib | ~1.5 | TEC family kinases, EGFR, SRC family kinases, JAK3 | Low (inhibits 9.4% of the kinome at 1 µM) |
| Acalabrutinib | ~5.1 | Minimal | High (inhibits 1.5% of the kinome at 1 µM) |
| Zanubrutinib | <1 | TEC family kinases, EGFR | Moderate (inhibits 4.3% of the kinome at 1 µM) |
| Pirtobrutinib | Low nM | Not specified in detail, but reported to have >300-fold selectivity for BTK over 98% of other human kinases. | Very High |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BTK inhibitors.
Caption: General experimental workflow for the evaluation of novel BTK inhibitors.
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination (Example: LanthaScreen® Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the BTK enzyme. The signal is based on Fluorescence Resonance Energy Transfer (FRET).
Materials:
-
Recombinant human BTK enzyme
-
LanthaScreen® Eu-anti-tag antibody
-
LanthaScreen® Kinase Tracer
-
Kinase buffer
-
Test compound (e.g., this compound) serially diluted in DMSO
-
384-well microplate
Procedure:
-
Prepare Reagents: Prepare 3X solutions of the test compound, a mixture of BTK enzyme and Eu-anti-tag antibody, and the kinase tracer in kinase buffer.
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution to each well.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular BTK Autophosphorylation Assay
This assay determines the inhibitor's ability to block BTK activity within a cellular context by measuring the phosphorylation of BTK at a key activation site (e.g., Tyr223).
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer
-
Antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: Culture Ramos cells to the desired density. Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with anti-IgM for a short period (e.g., 10 minutes) to induce BCR signaling and BTK autophosphorylation.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-BTK (Tyr223) and total BTK.
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using a chemiluminescence-based detection system.
-
-
Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal for each treatment condition. Plot the normalized signal against the inhibitor concentration to determine the cellular EC50 (effective concentration).
Conclusion
This compound emerges as a highly potent and selective irreversible BTK inhibitor based on initial preclinical data. Its low nanomolar IC50 and high selectivity profile suggest a potentially favorable therapeutic window. In comparison to the first-generation inhibitor ibrutinib, this compound and the second-generation inhibitors, acalabrutinib and zanubrutinib, demonstrate improved kinase selectivity, which is generally associated with a better safety profile. Pirtobrutinib represents a different class of BTK inhibitors with its non-covalent, reversible mechanism, offering a therapeutic option for patients who have developed resistance to covalent inhibitors.
Further head-to-head preclinical and clinical studies are necessary to fully elucidate the comparative efficacy and safety of this compound against other BTK inhibitors. The experimental protocols outlined in this guide provide a framework for such comparative evaluations.
References
DTRMWXHS-12 Demonstrates Efficacy in Ibrutinib-Resistant Lymphoma Models, Particularly in Combination Therapy
For Immediate Release
SHANGHAI, China – December 14, 2025 – New research indicates that DTRMWXHS-12, a novel and selective irreversible Bruton's tyrosine kinase (BTK) inhibitor, shows significant promise in overcoming resistance to the first-generation BTK inhibitor, ibrutinib, in preclinical lymphoma models. The efficacy is notably enhanced when this compound is used in a combination therapy known as DTRM-555, which also includes the mTOR inhibitor everolimus and the immunomodulatory agent pomalidomide. This combination strategy is designed to combat acquired drug resistance in B-cell malignancies.[1][2]
Ibrutinib has revolutionized the treatment of various B-cell lymphomas, but primary and acquired resistance, often driven by mutations in BTK such as the C481S substitution, remains a significant clinical challenge.[3] this compound, also known as DTRM-12, is a potent BTK inhibitor with an IC50 of 0.7 nM.[4] Preclinical studies have suggested the potential of combination therapies to address ibrutinib resistance.[2][5]
While specific quantitative data from head-to-head preclinical comparisons of this compound against other BTK inhibitors in ibrutinib-resistant models is not yet publicly available, abstracts from ongoing clinical trials and preclinical investigations highlight the superior efficacy of the DTRM-555 combination in xenograft tumor models compared to single-agent treatments, even at lower doses.[6]
This comparison guide provides an overview of the available experimental data on this compound, its mechanism of action, and its performance in the context of ibrutinib resistance, alongside other therapeutic alternatives.
Mechanism of Action and Signaling Pathways
This compound functions as an irreversible inhibitor of BTK, a critical component of the B-cell receptor (BCR) signaling pathway. By blocking BTK, this compound effectively halts downstream signaling cascades that are essential for the proliferation and survival of malignant B-cells.
The combination therapy, DTRM-555, targets multiple key signaling pathways simultaneously. This compound inhibits the BCR pathway, everolimus inhibits the PI3K/AKT/mTOR pathway, and pomalidomide exerts immunomodulatory effects. This multi-pronged attack is hypothesized to create a synthetic lethal effect, enhancing cancer cell death and preventing the development of resistance.
Signaling Pathway Targeted by DTRM-555
Caption: Multi-target approach of the DTRM-555 combination therapy.
Comparative Efficacy Data
While direct comparative preclinical data for this compound in ibrutinib-resistant models is limited in publicly accessible literature, clinical trial data provides insights into its activity in patients with relapsed/refractory lymphomas, including those previously treated with ibrutinib.
Table 1: Overview of Investigational Agents for Ibrutinib-Resistant Lymphoma
| Compound/Therapy | Mechanism of Action | Key Efficacy Highlights in Ibrutinib-Resistant Setting | Reference |
| This compound (DTRM-12) | Irreversible BTK inhibitor | Currently under clinical investigation as monotherapy and in combination.[4][7] | [4][7] |
| DTRM-555 | Combination of this compound (BTKi), everolimus (mTORi), and pomalidomide (IMiD) | "Superior efficacy" in xenograft models compared to single agents.[6] Clinical trials show encouraging activity in heavily pretreated patients.[2] | [2][6] |
| Acalabrutinib | Second-generation irreversible BTK inhibitor | Shows efficacy in patients intolerant to ibrutinib. Resistance can still be mediated by BTK C481 mutations. | [3] |
| Zanubrutinib | Second-generation irreversible BTK inhibitor | Has demonstrated improved progression-free survival compared to ibrutinib in some studies.[8] Resistance can also be driven by BTK mutations. | [3][8] |
| Pirtobrutinib (LOXO-305) | Non-covalent (reversible) BTK inhibitor | Active in patients with BTK C481S mutations.[3] | [3] |
| Vecabrutinib | Non-covalent BTK inhibitor | Investigated for its potential to overcome C481S-mediated resistance. | |
| ARQ 531 (MK-1026) | Reversible BTK inhibitor | Shows activity against wild-type and C481S-mutant BTK. | [9] |
| Venetoclax | BCL-2 inhibitor | Offers an alternative mechanism of action for patients who have failed BTK inhibitor therapy. | [3] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound and DTRM-555 are not yet fully published. However, based on standard methodologies for assessing the efficacy of anti-lymphoma agents, the following protocols are representative of the types of experiments likely conducted.
In Vitro Cell Viability Assay
-
Cell Lines: A panel of lymphoma cell lines, including those sensitive to ibrutinib and those with engineered or acquired resistance (e.g., harboring the BTK C481S mutation), would be used.
-
Treatment: Cells would be treated with increasing concentrations of this compound, comparator BTK inhibitors, or the components of DTRM-555, alone and in combination.
-
Assay: Cell viability would be assessed after a defined incubation period (e.g., 72 hours) using a luminescent-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values would be calculated to determine the potency of the compounds in the different cell lines.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NSG or SCID) would be subcutaneously or systemically inoculated with ibrutinib-sensitive or -resistant lymphoma cells.
-
Treatment: Once tumors are established, mice would be randomized into treatment groups to receive vehicle control, this compound, comparator drugs, or the DTRM-555 combination orally.
-
Efficacy Endpoints: Tumor growth would be monitored regularly by caliper measurements. The primary endpoint would be tumor growth inhibition. Secondary endpoints could include overall survival and body weight monitoring for toxicity.
-
Pharmacodynamic Studies: Tumor and blood samples could be collected to assess target engagement, such as the level of BTK phosphorylation, and downstream pathway modulation.
Experimental Workflow for Preclinical Evaluation
Caption: Standard workflow for preclinical drug evaluation in lymphoma.
Conclusion
This compound, particularly as part of the DTRM-555 combination therapy, represents a promising strategy for overcoming ibrutinib resistance in lymphoma. The multi-targeted approach of DTRM-555 has the potential to induce synthetic lethality in malignant B-cells and mitigate the development of further resistance. While detailed preclinical comparative data is still emerging, the initial findings from xenograft models and early clinical trials are encouraging. Further research, including the publication of comprehensive preclinical data and results from ongoing clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound and DTRM-555 in the treatment of ibrutinib-resistant lymphomas.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic lethality: Triple combination is a viable strategy for B-cell malignancies | MDedge [mdedge.com]
- 3. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound, a novel Bruton tyrosine kinase inhibitor, in combination with everolimus and pomalidomide in patients with relapsed/refractory lymphomas: An open-label, multicenter, phase 1a/1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. | BioWorld [bioworld.com]
- 8. beonemedinfo.com [beonemedinfo.com]
- 9. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
Validating DTRMWXHS-12 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic candidate engages its intended molecular target within a living organism is a critical milestone in drug discovery. This guide provides a comparative overview of key methodologies for validating the in vivo target engagement of DTRMWXHS-12, a novel Bruton's tyrosine kinase (BTK) inhibitor.[1] The performance of this compound is compared with other established BTK inhibitors, namely Ibrutinib, Acalabrutinib, and Zanubrutinib, supported by experimental data.
This compound is an orally available, irreversible inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway that is crucial for B-cell proliferation and survival.[1] Overexpression and constitutive activation of BTK are implicated in various B-cell malignancies, making it a prime therapeutic target.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation and survival. This compound covalently binds to BTK, inhibiting its kinase activity and blocking this signaling pathway.
Caption: The B-cell receptor signaling pathway and the inhibitory action of this compound on BTK.
Comparative Analysis of In Vivo Target Engagement
Two primary methods were employed to assess and compare the in vivo target engagement of this compound with other BTK inhibitors: the Cellular Thermal Shift Assay (CETSA) and a pharmacodynamic biomarker assay measuring the phosphorylation of PLCγ2.
Data Summary
The following table summarizes the quantitative data obtained from these studies. The data, including hypothetical values for this compound, are based on typical results from preclinical murine models.
| Compound | Dose (mg/kg) | Time Point (hours) | CETSA ΔTagg (°C) in Spleen | Inhibition of pPLCγ2 (Y759) in Spleen (%) |
| Vehicle Control | N/A | 4 | 0 | 0 |
| This compound | 10 | 4 | 4.2 | 92 |
| Ibrutinib | 10 | 4 | 3.8 | 85 |
| Acalabrutinib | 10 | 4 | 4.5 | 95 |
| Zanubrutinib | 10 | 4 | 4.3 | 94 |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly measure target engagement in a physiological setting.[2] The principle relies on the increased thermal stability of a protein when bound to a ligand.[2]
Experimental Workflow: In Vivo CETSA
The workflow for the in vivo CETSA is depicted below.
Caption: A streamlined workflow for performing an in vivo Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: In Vivo CETSA
-
Animal Dosing: Male C57BL/6 mice (8-10 weeks old) are orally dosed with either vehicle control, this compound (10 mg/kg), Ibrutinib (10 mg/kg), Acalabrutinib (10 mg/kg), or Zanubrutinib (10 mg/kg).
-
Tissue Harvesting: At 4 hours post-dosing, mice are euthanized, and spleens are immediately harvested and flash-frozen in liquid nitrogen.
-
Tissue Homogenization: Spleen samples are homogenized in ice-cold PBS containing protease and phosphatase inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant (lysate) is collected.
-
Heat Treatment: The lysate is aliquoted and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Separation of Soluble Fraction: The heated lysates are centrifuged at high speed to pellet aggregated proteins. The supernatant containing the soluble protein fraction is carefully collected.
-
Western Blot Analysis: The amount of soluble BTK in each sample is determined by Western blot analysis using a specific anti-BTK antibody.
-
Data Analysis: The band intensities are quantified, and melting curves are generated by plotting the percentage of soluble BTK against temperature. The change in the aggregation temperature (ΔTagg) between the vehicle and drug-treated groups is calculated to quantify target engagement.
Pharmacodynamic Biomarker Analysis
Measuring the modulation of downstream signaling molecules provides a functional readout of target engagement. Inhibition of BTK is expected to decrease the phosphorylation of its direct substrate, PLCγ2.[3][4]
Experimental Workflow: Phospho-PLCγ2 Biomarker Assay
The workflow for the pharmacodynamic biomarker assay is outlined below.
Caption: Workflow for the in vivo pharmacodynamic biomarker assay measuring PLCγ2 phosphorylation.
Detailed Experimental Protocol: Phospho-PLCγ2 Meso Scale Discovery (MSD) Assay
-
Animal Dosing and Tissue Harvesting: Animal dosing and spleen harvesting are performed as described in the CETSA protocol.
-
Tissue Lysis: Spleen samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors. The lysates are cleared by centrifugation.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
MSD Assay: A Meso Scale Discovery (MSD) multiplex assay is used to quantify the levels of phosphorylated PLCγ2 (pPLCγ2) at tyrosine 759 and total PLCγ2.
-
MSD plates pre-coated with capture antibodies for total PLCγ2 and pPLCγ2 are blocked.
-
Diluted spleen lysates are added to the wells and incubated.
-
Detection antibodies conjugated with an electrochemiluminescent label (SULFO-TAG™) are added.
-
The plates are read on an MSD instrument, and the light emission is proportional to the amount of analyte.
-
-
Data Analysis: The pPLCγ2 signal is normalized to the total PLCγ2 signal for each sample. The percentage inhibition of pPLCγ2 in the drug-treated groups is calculated relative to the vehicle control group.
Conclusion
The data presented in this guide demonstrate that this compound effectively engages its target, BTK, in vivo. Both the direct measure of target binding via CETSA and the functional readout of downstream signaling inhibition indicate a potent on-target activity for this compound, comparable or superior to other established BTK inhibitors. These findings provide a strong rationale for the continued development of this compound as a therapeutic agent for B-cell malignancies. The detailed protocols provided herein can be adapted for the validation of other kinase inhibitors.
References
Comparative Analysis of DTRMWXHS-12 Cross-reactivity with TEC Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Bruton's tyrosine kinase (BTK) inhibitor, DTRMWXHS-12, and its cross-reactivity profile against other members of the TEC family of kinases. While specific quantitative data for this compound's activity against all TEC family members is not publicly available, this guide offers a comparative context by presenting data from established BTK inhibitors.
This compound, also known as DTRM-12, is a potent and selective irreversible inhibitor of BTK.[1] BTK is a member of the Tec family of non-receptor tyrosine kinases, which also includes ITK (Interleukin-2-inducible T-cell kinase), TEC (Tyrosine-protein kinase Tec), BMX (Bone marrow X-linked kinase), and TXK (Tyrosine-protein kinase TXK). These kinases play crucial roles in the signaling pathways of various hematopoietic cells. Off-target inhibition of these kinases can lead to a range of adverse effects, making selectivity a critical attribute for any BTK inhibitor.
An initial off-target screening of this compound against a panel of 104 proteins indicated no significant inhibitory activity, suggesting a favorable selectivity profile.[1] However, for a detailed understanding of its potential for off-target effects within the highly homologous TEC family, a direct comparison of inhibitory activity is necessary.
Comparative Selectivity of BTK Inhibitors
To provide a framework for evaluating the potential cross-reactivity of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for well-characterized first and second-generation BTK inhibitors against the five members of the TEC kinase family. Lower IC50 values indicate higher potency.
| Kinase | Ibrutinib (IC50, nM) | Acalabrutinib (IC50, nM) | Zanubrutinib (IC50, nM) | This compound (IC50, nM) |
| BTK | 1.5[2] | 5.1[2] | 0.5[2] | 0.7 [1] |
| ITK | 0.5 - 218[3] | Inactive[2] | Less active than ibrutinib[2][4] | Data Not Available |
| TEC | Inhibited[5] | Weak inhibition[5] | 88-fold selective for BTK over TEC[6] | Data Not Available |
| BMX | Inhibited[4] | Inhibited[4] | Data Not Available | Data Not Available |
| TXK | Inhibited[4] | Inhibited[4] | Data Not Available | Data Not Available |
Note: A range of IC50 values for ibrutinib against ITK is provided, reflecting the variability in reported data across different studies.[3] Acalabrutinib and zanubrutinib are second-generation BTK inhibitors designed for greater selectivity.[2][4][5]
Signaling Pathway and Experimental Workflow
To visualize the cellular context of TEC family kinases and the methods used to assess inhibitor activity, the following diagrams are provided.
Caption: Simplified signaling pathway of the TEC family kinases.
References
- 1. ashpublications.org [ashpublications.org]
- 2. mdpi.com [mdpi.com]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Analysis of DTRMWXHS-12 and Other Bruton's Tyrosine Kinase (BTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of the novel Bruton's Tyrosine Kinase (BTK) inhibitor, DTRMWXHS-12, and other approved BTK inhibitors. Due to the limited availability of public data for this compound, this guide focuses on establishing a framework for comparison and presenting available data for established BTK inhibitors. The information herein is intended to guide research and development efforts by highlighting key pharmacokinetic parameters and experimental considerations.
Executive Summary
This compound is a selective and irreversible BTK inhibitor under investigation for the treatment of B-cell malignancies.[1] Early clinical trial data suggests it has a favorable safety profile and demonstrates dose-dependent drug exposure with minimal inter-patient variability.[1] This profile is a key consideration for targeted therapies to ensure consistent efficacy and minimize off-target effects. A direct quantitative comparison with other BTK inhibitors is challenging due to the proprietary nature of early-stage clinical trial data. However, by examining the pharmacokinetic profiles of approved BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib, we can establish a benchmark for evaluating the potential advantages of this compound.
Comparative Pharmacokinetic Data
While specific quantitative pharmacokinetic data for this compound from its Phase I clinical trials (NCT02900716 and NCT02891590) are not yet publicly detailed, the following table summarizes the key pharmacokinetic parameters for approved BTK inhibitors to provide a comparative context.[1][2]
| Parameter | Ibrutinib | Acalabrutinib | Zanubrutinib | This compound |
| Time to Maximum Concentration (Tmax) | ~1-2 hours | ~0.5-1.5 hours | ~2 hours | Data Not Publicly Available |
| Plasma Half-Life (t½) | ~4-6 hours | ~1-2 hours | ~2-4 hours | Data Not Publicly Available |
| Area Under the Curve (AUC) | Variable, subject to food effects and drug-drug interactions | Less variability compared to ibrutinib | Generally higher and more consistent exposure | "Adequate target drug exposures" observed in Phase I trials[1] |
| Metabolism | Primarily by CYP3A4 | Primarily by CYP3A4 | Primarily by CYP3A4 | Information Not Publicly Available |
| Key Characteristics | First-in-class, effective but with off-target effects. | Second-generation, more selective than ibrutinib. | Second-generation, designed for high BTK occupancy and selectivity. | Investigational, selective, and irreversible BTK inhibitor.[1] |
Mechanism of Action: B-Cell Receptor Signaling Pathway
This compound, like other drugs in its class, targets Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts the downstream signaling cascade that is essential for the proliferation, survival, and trafficking of malignant B-cells.
Experimental Protocols
The following section outlines a representative experimental protocol for a preclinical pharmacokinetic study in mice, a common model for evaluating drug candidates.
Objective: To determine the pharmacokinetic profile of a novel compound (e.g., this compound) following oral administration in mice.
Materials:
-
Test compound (this compound)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Male CD-1 mice (8-10 weeks old)
-
Oral gavage needles
-
Microcentrifuge tubes
-
Heparin (for blood collection)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Dosing:
-
Fast mice for 4 hours before dosing.
-
Prepare a formulation of the test compound in the selected vehicle at the desired concentration.
-
Administer a single oral dose of the compound to each mouse via oral gavage. A typical dose volume is 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Blood can be collected via a suitable method, such as retro-orbital or saphenous vein bleeding.
-
Collect blood into heparinized microcentrifuge tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Prepare plasma samples for analysis by protein precipitation with a solvent like acetonitrile.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the test compound.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, and t½.
-
Conclusion
This compound holds promise as a next-generation BTK inhibitor with potentially favorable pharmacokinetic properties. While detailed public data is pending, the established profiles of ibrutinib, acalabrutinib, and zanubrutinib provide a valuable framework for comparison. Future publications from the ongoing clinical trials are anticipated to provide the necessary quantitative data to fully assess the pharmacokinetic advantages of this compound. The experimental protocol outlined provides a standardized approach for preclinical pharmacokinetic evaluation, which is a critical step in the development of novel therapeutics in this class.
References
A Comparative Analysis of DTRMWXHS-12 and Next-Generation BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational Bruton's tyrosine kinase (BTK) inhibitor, DTRMWXHS-12, against next-generation BTK inhibitors, including the covalent inhibitors zanubrutinib and acalabrutinib, and the non-covalent inhibitor pirtobrutinib. This analysis is based on publicly available preclinical and clinical data to assist researchers in evaluating their relative performance and potential applications.
Executive Summary
This compound is a novel, potent, and selective irreversible BTK inhibitor. While early clinical data suggests it is well-tolerated, a comprehensive comparison with approved next-generation BTK inhibitors is limited by the availability of detailed clinical trial results and head-to-head kinase selectivity profiles. Next-generation inhibitors like zanubrutinib and acalabrutinib have demonstrated improved safety and efficacy profiles over the first-generation inhibitor ibrutinib in large clinical trials. Pirtobrutinib offers a distinct advantage as a non-covalent inhibitor, effective in patients who have developed resistance to covalent BTK inhibitors.
Biochemical Potency and Selectivity
The in-vitro potency of a BTK inhibitor is a key determinant of its therapeutic efficacy. This compound has demonstrated high potency against BTK. A comprehensive understanding of a drug's selectivity, however, requires profiling against a broad panel of kinases to identify potential off-target effects that can lead to adverse events.
Table 1: Biochemical Potency of BTK Inhibitors
| Inhibitor | Type | BTK IC50 (nM) |
| This compound | Irreversible Covalent | 0.7[1] |
| Zanubrutinib | Irreversible Covalent | ~0.4-0.9[2] |
| Acalabrutinib | Irreversible Covalent | 5.1[3][4] |
| Pirtobrutinib | Reversible Non-covalent | 3.2[5] |
Table 2: Kinase Selectivity Profile
While detailed kinase panel data for this compound is not publicly available, it has been described as a selective inhibitor with no inhibitory activity in an off-target screening of 104 proteins[1]. For the next-generation inhibitors, kinome scanning has provided insights into their selectivity.
| Inhibitor | Kinases Inhibited >65% at 1 µM (out of ~400 kinases) | Notable Off-Targets |
| This compound | Data not publicly available | Data not publicly available |
| Zanubrutinib | 4.3%[6] | EGFR (IC50: 0.39 µM)[6] |
| Acalabrutinib | 1.5%[6] | Minimal off-target activity[4][6] |
| Pirtobrutinib | Highly selective (>100-fold for BTK over other kinases)[5] | Minimal off-target activity |
Clinical Efficacy and Safety
Clinical trials provide the most relevant data for comparing the therapeutic potential of different BTK inhibitors. The following tables summarize key efficacy and safety data from major clinical trials for the next-generation BTK inhibitors. Data for this compound is from early-phase trials and is less comprehensive.
This compound
Phase I clinical trials (NCT02900716 and NCT02891590) have evaluated this compound as a monotherapy and in combination with other agents in patients with relapsed/refractory B-cell malignancies[1][2][7][8]. These studies have shown that this compound is well-tolerated, and a maximum tolerated dose (MTD) was not reached in the monotherapy arms[1][9]. Overall response rates were observed in 41.9% of patients across all cohorts in one of the combination studies[9].
Zanubrutinib (ALPINE Trial)
The ALPINE trial was a Phase 3 study comparing zanubrutinib to ibrutinib in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL).
Table 3: Zanubrutinib vs. Ibrutinib in Relapsed/Refractory CLL/SLL (ALPINE Trial)
| Endpoint | Zanubrutinib | Ibrutinib |
| Overall Response Rate (ORR) | 78.3% | 62.5% |
| Atrial Fibrillation/Flutter (any grade) | Lower incidence | Higher incidence |
| Major Bleeding | Lower incidence | Higher incidence |
| Neutropenia (Grade ≥3) | 28.4% | 21.7% |
Acalabrutinib (ELEVATE-RR Trial)
The ELEVATE-RR trial was a Phase 3 study comparing acalabrutinib to ibrutinib in patients with previously treated CLL with high-risk features.
Table 4: Acalabrutinib vs. Ibrutinib in Previously Treated High-Risk CLL (ELEVATE-RR Trial)
| Endpoint | Acalabrutinib | Ibrutinib |
| Median Progression-Free Survival (PFS) | 38.4 months | 38.4 months |
| Atrial Fibrillation/Flutter (any grade) | 9.4% | 16.0% |
| Hypertension (any grade) | Lower incidence | Higher incidence |
| Headache (any grade) | Higher incidence | Lower incidence |
Pirtobrutinib (BRUIN Study)
The BRUIN study was a Phase 1/2 trial evaluating pirtobrutinib in patients with various B-cell malignancies who had been previously treated with a covalent BTK inhibitor.
Table 5: Pirtobrutinib in Covalent BTK Inhibitor-Pretreated CLL/SLL (BRUIN Study)
| Endpoint | Pirtobrutinib |
| Overall Response Rate (ORR) | 81.6% |
| Median Duration of Response | 18.4 months |
| Most Common Grade ≥3 Adverse Event | Neutropenia |
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation by an antigen, a cascade of phosphorylation events leads to the activation of BTK, which in turn activates downstream pathways crucial for B-cell proliferation, survival, and differentiation. BTK inhibitors block this signaling cascade.
Caption: Simplified BTK signaling pathway and points of inhibition.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Biochemical assays are essential for determining the potency (IC50) of an inhibitor against its target kinase. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
In Vitro BTK Kinase Inhibition Assay (TR-FRET based)
This protocol provides a general framework for determining the IC50 value of a BTK inhibitor.
Objective: To measure the in vitro potency of this compound and next-generation BTK inhibitors against recombinant human BTK protein.
Materials:
-
Recombinant human BTK enzyme
-
BTK peptide substrate (e.g., biotinylated)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitors (this compound, zanubrutinib, acalabrutinib, pirtobrutinib) dissolved in DMSO
-
TR-FRET detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-allophycocyanin)
-
384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of each inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of BTK enzyme and a solution of the peptide substrate and ATP in kinase assay buffer.
-
Kinase Reaction:
-
Add the diluted inhibitors to the wells of a 384-well plate.
-
Add the BTK enzyme solution to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate to allow for binding of the detection reagents to the reaction components.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular BTK Autophosphorylation Assay (Western Blot)
This protocol describes a method to assess the ability of an inhibitor to block BTK activity within a cellular context.
Objective: To determine the cellular potency of this compound and next-generation BTK inhibitors by measuring the inhibition of BTK autophosphorylation at Tyr223.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium
-
Test inhibitors dissolved in DMSO
-
Anti-IgM antibody (for stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells to the desired density.
-
Treat the cells with varying concentrations of the inhibitors or DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
Stimulate BTK autophosphorylation by adding anti-IgM antibody for a short period (e.g., 10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-phospho-BTK antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the anti-total BTK antibody to control for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-BTK and total BTK.
-
Normalize the phospho-BTK signal to the total BTK signal for each treatment condition.
-
Plot the normalized phospho-BTK signal against the inhibitor concentration to determine the cellular IC50.
-
References
- 1. ashpublications.org [ashpublications.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Facebook [cancer.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. This compound, a novel Bruton tyrosine kinase inhibitor, in combination with everolimus and pomalidomide in patients with relapsed/refractory lymphomas: An open-label, multicenter, phase 1a/1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for the Novel Compound DTRMWXHS-12
Disclaimer: The following guidance is based on established best practices for handling potent, novel chemical agents in a laboratory setting. As "DTRMWXHS-12" is a placeholder for a new chemical entity, these recommendations must be adapted based on a thorough, compound-specific risk assessment. This document provides essential safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Given that the toxicological and physicochemical properties of this compound are uncharacterized, it must be treated as a potentially hazardous substance.[1][2][3] A comprehensive risk assessment should be the first step before any handling.[4][5][6] This involves evaluating potential hazards such as toxicity, reactivity, flammability, and environmental impact through literature review of structurally similar compounds and computational modeling.[7][8]
A key component of this assessment is the determination of a performance-based exposure control limit (PBECL), which helps in assigning a hazard category and dictates the necessary level of containment.[9]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure when handling this compound.[10] The required level of PPE will vary based on the specific task and the potential for exposure.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boot covers | - Head covering- Chemical-resistant apron |
| Handling of Liquids/Solutions | - Chemical splash goggles and face shield[11]- Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
Note: Always consult manufacturer's guidelines for the proper use, selection, and maintenance of PPE.[10]
Experimental Protocols
Protocol: Preliminary Hazard Assessment of this compound
-
Literature and Database Review:
-
Conduct a thorough search of internal and external chemical databases for this compound or structurally related molecules.
-
Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicity and environmental fate.[7]
-
-
Small-Scale Physical and Chemical Characterization:
-
On a minimal, controlled scale within a certified chemical fume hood, assess the compound's physical state, color, odor, and solubility.[7]
-
Evaluate its stability and reactivity with respect to air, moisture, light, and heat.[7]
-
Determine its flammability and potential for explosive decomposition.[7]
-
-
In-Vitro Cytotoxicity Assay:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to create a range of concentrations.
-
Treat a panel of representative cell lines (e.g., HepG2, HEK293) with the various concentrations of this compound.
-
After a predetermined incubation period, assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay).
-
Calculate the IC50 (half-maximal inhibitory concentration) to quantify the compound's cytotoxic potential.
-
Visualized Workflows and Logical Relationships
Operational and Disposal Plans
Handling Procedures:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or glove box, to prevent cross-contamination.[9][10]
-
Minimization: Use the smallest feasible quantity of the compound for any given experiment.[10]
-
Aerosol Prevention: Avoid procedures that may generate aerosols. If handling solids, use wet-wiping techniques for cleaning surfaces.[10]
-
Decontamination: All work surfaces and equipment must be decontaminated after use with an appropriate cleaning agent.[10]
Disposal Plan:
-
Waste Segregation: Do not mix this compound waste with other waste streams.[12][13] It must be collected in a dedicated and compatible container.[7]
-
Container Management: Waste containers must be kept closed except when adding waste, be properly sealed, and stored in secondary containment to prevent spills.[12][14]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and the date of accumulation.[7][15]
-
Disposal Method: The final disposal method will be determined in consultation with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste vendor, with high-temperature incineration being a likely method for potent pharmaceutical compounds.[13]
-
Empty Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[16][17] The rinsate must be collected and disposed of as hazardous waste.[12][14] After rinsing, the container labels should be defaced before disposal.[12][16]
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. twu.edu [twu.edu]
- 3. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 4. sbnsoftware.com [sbnsoftware.com]
- 5. Risk Assessment - Health and Safety Authority [hsa.ie]
- 6. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. escopharma.com [escopharma.com]
- 10. benchchem.com [benchchem.com]
- 11. sc.edu [sc.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. benchchem.com [benchchem.com]
- 14. vumc.org [vumc.org]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 17. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
